molecular formula C₇H₈D₃NaO₇ B1159259 Methyl-d3 β-D-Glucuronide Sodium Salt

Methyl-d3 β-D-Glucuronide Sodium Salt

Cat. No.: B1159259
M. Wt: 230.15
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-d3 β-D-Glucuronide Sodium Salt is a useful research compound. Its molecular formula is C₇H₈D₃NaO₇ and its molecular weight is 230.15. The purity is usually 95%.
BenchChem offers high-quality Methyl-d3 β-D-Glucuronide Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-d3 β-D-Glucuronide Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₇H₈D₃NaO₇

Molecular Weight

230.15

Origin of Product

United States

Foundational & Exploratory

"Methyl-d3 β-D-Glucuronide Sodium Salt" chemical properties

Technical Monograph: Methyl-d3 -D-Glucuronide Sodium Salt

Optimizing Enzymatic Hydrolysis & Quantitative Bioanalysis

Executive Summary: The Role of the Isotope

In high-throughput forensic and clinical toxicology, the reliability of urinary drug testing hinges on a single, often variable step: enzymatic deconjugation . Methyl-d3


Unlike traditional internal standards that correct for ionization suppression, Methyl-d3-Gluc serves a dual purpose:

  • Hydrolysis Monitor: It mimics the glycosidic bond of drug conjugates. If the enzyme fails to cleave this simple surrogate, the sample preparation is flagged as invalid.

  • Quantitative Anchor: Its deuterium labeling (

    
    ) provides a mass-resolved signal distinct from endogenous methyl glucuronide, enabling precise quantification via Isotope Dilution Mass Spectrometry (IDMS).
    

Physicochemical Identity & Properties[1][2][3][4][5]

The sodium salt form confers high water solubility, essential for aqueous enzyme buffers, but introduces significant hygroscopicity that demands rigorous handling protocols.

PropertySpecificationTechnical Note
Chemical Name Methyl-d3

-D-glucopyranosiduronic acid, sodium salt
The

label is typically on the methyl aglycone.
Molecular Formula

Sodium adduct stabilizes the carboxylate group.
Molecular Weight ~233.17 g/mol +3.02 Da shift vs. unlabeled analog.
Solubility >50 mg/mL (Water)Highly soluble; ideal for aqueous master mixes.
pKa ~3.2 (Carboxylic acid)Fully ionized at physiological pH (7.4) and hydrolysis pH (4.5–5.0).
Hygroscopicity High (Deliquescent)CRITICAL: Must be weighed in low-humidity environments (<30% RH).

Mechanistic Application: The "Hydrolysis Sentinel"

The primary utility of Methyl-d3-Gluc is its ability to act as a Process Control Internal Standard (PCIS) . In a typical workflow, the standard is spiked into the urine matrix before enzyme addition.

The Biochemical Logic
  • Scenario A (Success): The enzyme cleaves the glycosidic bond. The LC-MS detects high levels of the aglycone (Methanol-d3) or, more commonly, the absence of the intact glucuronide parent ion.

  • Scenario B (Failure): Inhibitors prevent hydrolysis. The LC-MS detects high levels of the intact Methyl-d3-Gluc parent ion. The sample is flagged for re-extraction.

Workflow Visualization

The following diagram illustrates the decision logic using Methyl-d3-Gluc as a sentinel.

Hydrolysis_WorkflowSamplePatient Urine SampleSpikeSpike: Methyl-d3-Gluc (PCIS)+ Drug Internal StandardsSample->SpikeEnzymeAdd u03b2-GlucuronidaseIncubate (60u00b0C, 30 min)Spike->EnzymeDecisionLC-MS/MS AnalysisEnzyme->DecisionResult_PassSignal: Intact Methyl-d3-Gluc < 5%Status: HYDROLYSIS COMPLETEDecision->Result_PassLow Parent SignalResult_FailSignal: Intact Methyl-d3-Gluc > 5%Status: ENZYME INHIBITEDDecision->Result_FailHigh Parent SignalAction_ValidValid Quantificationof Drug AnalytesResult_Pass->Action_ValidAction_InvalidINVALID: Dilute & Re-extractResult_Fail->Action_Invalid

Figure 1: Logic flow for using Methyl-d3-Glucuronide as a self-validating hydrolysis control.

Analytical Protocol: LC-MS/MS Method Development

This protocol outlines the quantification of the intact Methyl-d3-Glucuronide to monitor its disappearance (hydrolysis efficiency).

A. Sample Preparation (Dilute-and-Shoot)
  • Stock Preparation: Dissolve Methyl-d3-Gluc Sodium Salt in Methanol:Water (50:50) to 1 mg/mL. Store at -20°C.

    • Note: Allow vial to reach room temperature before opening to prevent condensation (hygroscopic salt).

  • Working Solution: Dilute to 10 µg/mL in hydrolysis buffer (e.g., Ammonium Acetate pH 5.0).

  • Matrix Spike: Add 10 µL Working Solution to 100 µL Urine.

  • Hydrolysis: Add Enzyme, incubate.

  • Quench: Add 300 µL Acetonitrile (precipitates enzyme). Centrifuge 10 min at 10,000 rpm.

  • Injection: Inject 5 µL of supernatant.

B. LC-MS/MS Conditions[6][7]
  • Column: Polar C18 or HILIC (e.g., Kinetex Biphenyl, 2.6 µm). Note: Glucuronides are polar; standard C18 may yield poor retention.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B hold for 1 min (to retain polar salt), ramp to 90% B over 3 min.

C. Mass Spectrometry Transitions (Negative Mode ESI)

Glucuronides ionize strongly in negative mode (

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Rationale
Methyl-d3-Gluc 210.1 175.0 15Loss of Methoxy-d3 group (Neutral Loss 35)
Methyl-d3-Gluc (Qual)210.1113.025Ring fragmentation
Methyl-Gluc (Endogenous) 207.1 175.0 15Loss of Methoxy group (Neutral Loss 32)

Note: The sodium salt dissociates in solution; the MS detects the anionic free acid form.

Stability & Handling Guidelines

The sodium salt form of Methyl-d3-Glucuronide is chemically stable but physically vulnerable.

  • Hygroscopicity Management: The salt will deliquesce (turn to liquid) if exposed to ambient humidity (>40% RH) for extended periods.

    • Protocol: Store stock powder in a desiccator within a -20°C freezer.

    • Weighing: Use an anti-static weighing boat. Do not return unused powder to the stock vial.

  • Solution Stability:

    • pH Sensitivity: Stable at neutral pH (7.0). Hydrolysis (degradation) accelerates at pH < 3.0 or pH > 9.0.

    • Enzyme Contamination: Ensure all glassware is free of residual glucuronidase activity to prevent premature hydrolysis of the standard.

References

  • ARUP Laboratories. (2017).[1] Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity. Journal of Analytical Toxicology. Link

  • Kura Biotech. (2020). Evaluation of beta-glucuronidase enzymes for urine hydrolysis. Link

  • PubChem. (2025). Methyl-beta-D-glucuronide Sodium Salt - Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2024). Methyl β-D-glucuronide sodium salt Product Sheet. Link

  • Farsalinos, K. E., et al. (2016). Protocol for the assessment of glucuronide hydrolysis efficiency in urine samples. International Journal of Analytical Chemistry. Link

Technical Whitepaper: Structural Elucidation and Validation of Methyl-d3 β-D-Glucuronide Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Methyl-d3 β-D-glucuronide sodium salt (1-O-Methyl-d3-β-D-glucopyranosiduronate sodium) serves as a critical stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS bioanalysis. Its primary utility lies in normalizing matrix effects and recovery variability during the quantification of glucuronide metabolites—a ubiquitous Phase II metabolic pathway for xenobiotics.

The structural elucidation of this compound presents a unique analytical challenge: confirming the specific location of the isotopic label (the anomeric methyl group) while simultaneously verifying the stereochemical integrity of the β-linkage, which is prone to equilibration (mutarotation) if not stabilized as a salt.

This guide details a self-validating, orthogonal analytical workflow to unequivocally assign the structure of Methyl-d3 β-D-glucuronide.

Chemical Identity & Synthetic Origin[1]

Understanding the synthetic origin is the first step in structural verification. The compound is typically synthesized via acid-catalyzed Fischer glycosidation or using an activated glucuronyl donor (e.g., imidate) with Methanol-d3 (


).
Target Molecule Specifications
ParameterValueNotes
IUPAC Name Sodium (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(methoxy-d3)oxane-2-carboxylate
Molecular Formula

Sodium Salt form
Exact Mass (Monoisotopic) 233.0591 DaCalculated for Na salt
Isotopic Enrichment > 99 atom % DCritical for MS silence of M+0
Stereochemistry Beta (

)
Trans-relationship at C1/C2
Structural Visualization (DOT)

The following diagram illustrates the connectivity and the specific site of deuteration.

Structure Gluc Glucuronic Acid Core (Pyranose Ring) C1 Anomeric Carbon (C1) (Stereocenter) Gluc->C1 contains Na Sodium Ion (Carboxylate Salt) Gluc->Na Ionic Interaction at C6 O1 Glycosidic Oxygen (O-Linkage) C1->O1 Beta-linkage (Equatorial) Me Methyl Group (CD3 Label) O1->Me Deuterated

Caption: Figure 1: Connectivity Map. The red node highlights the CD3 isotopic label attached via the beta-glycosidic bond.

Analytical Strategy: The "Silent" Confirmation

The elucidation relies on a "negative evidence" approach in 1H NMR combined with "positive evidence" in 13C NMR and HRMS.

A. High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and isotopic incorporation.

  • Method: ESI-MS (Negative Mode for free acid, Positive Mode for Sodium adducts).

  • Criteria:

    • Observe

      
       at m/z ~233.06.
      
    • Mass Shift: The peak must be +3.018 Da shifted relative to the unlabeled standard (

      
       vs 
      
      
      
      ).
    • Isotope Distribution: Absence of M+0 (unlabeled) and M+1/M+2 species indicates high isotopic purity.

B. Nuclear Magnetic Resonance (NMR) - The Gold Standard

This is the primary tool for stereochemical assignment.

1. 1H NMR (Proton) - Stereochemistry
  • The Anomeric Proton (H-1): This is the diagnostic signal.

    • Chemical Shift: Typically

      
       4.2 – 4.5 ppm.
      
    • Coupling Constant (

      
      ):  For D-glucuronic acid derivatives, the relationship between H-1 and H-2 determines the anomer.[1]
      
      • 
        -Anomer:  H-1 and H-2 are trans-diaxial. 
        
        
        
        .
      • 
        -Anomer:  H-1 and H-2 are cis-equatorial/axial. 
        
        
        
        .
    • The "Missing" Singlet: In the non-deuterated standard, a sharp singlet (3H) for the

      
       group appears at 
      
      
      
      ~3.4-3.6 ppm. In the d3-analog, this peak must be absent.
2. 13C NMR (Carbon) - Isotopic Location
  • The "Septet" Signature: Carbon atoms attached to deuterium exhibit spin-spin splitting (

    
    ).
    
    • For a

      
       group: 
      
      
      
      .
    • Result: The methoxy carbon signal (

      
       ~57 ppm) will appear as a weak 1:3:6:7:6:3:1 septet  due to C-D coupling (
      
      
      
      ).
    • Isotope Shift: A slight upfield shift (

      
      ) compared to the protic standard is expected (β-isotope effect).
      
3. 2D NMR (HMBC) - Connectivity
  • Heteronuclear Multiple Bond Correlation (HMBC):

    • Standard: Shows correlations between protons and carbons 2-3 bonds away.[2][3]

    • d3-Analog: Since there are no protons on the methyl group, no correlation will be observed from the methyl region to the anomeric carbon (C-1).

    • Validation: You must see the correlation from H-1 (anomeric proton) to the C-1 carbon and ring carbons, but the "fingerprint" correlation to the methyl protons will be missing.

Detailed Elucidation Protocol

The following workflow ensures a self-validating data package.

Workflow Step1 1. HRMS Analysis (Confirm Mass +3 Da) Step2 2. 1H NMR (D2O) (Measure J1,2 Coupling) Step1->Step2 Step3 3. 13C NMR (Long Scan) (Detect CD3 Septet) Step2->Step3 Step4 4. 2D HMBC/HSQC (Verify Connectivity) Step3->Step4 Decision Data Converge? Step4->Decision Decision->Step1 No (Re-synthesize) Final Structure Confirmed Decision->Final Yes

Caption: Figure 2: Step-by-step validation workflow ensuring mass, stereochemistry, and isotopic location.

Step 1: Sample Preparation
  • Dissolve ~5-10 mg of the sodium salt in 600 µL of Deuterium Oxide (

    
    , 99.9% D) .
    
  • Note: Avoid methanol-d4 or DMSO-d6 if possible, as

    
     minimizes solvent overlap in the carbohydrate region (3.0 - 4.0 ppm).
    
  • Add a trace amount of TSP (trimethylsilylpropanoic acid) as an internal reference (

    
     0.00).
    
Step 2: 1H NMR Acquisition
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans: 16-64 scans.

  • Analysis:

    • Locate the doublet at

      
       4.3-4.5 ppm (H-1).
      
    • Calculate J: Measure the distance between the two doublet peaks in Hz.

    • Pass Criteria:

      
       (Confirms 
      
      
      
      ).
    • Verify Deletion: Confirm the baseline is flat at

      
       3.4-3.6 ppm (where 
      
      
      
      usually appears).
Step 3: 13C NMR Acquisition (The "Septet" Hunt)
  • Pulse Sequence: Proton-decoupled 13C (zgpg30).

  • Scans: High scan count required (1024+ scans) due to the lack of NOE enhancement on the deuterated carbon and the splitting of signal intensity into 7 peaks.

  • Analysis:

    • Look for the anomeric carbon (C-1) at

      
       ~103-105 ppm.
      
    • Look for the methoxy carbon (

      
      ) at 
      
      
      
      ~56-58 ppm.
    • Pass Criteria: The

      
       signal must be a multiplet (septet) and significantly less intense than the ring carbons.
      
Step 4: Data Consolidation Table
FeatureUnlabeled StandardMethyl-d3 Analog (Target)Structural Conclusion
H-1 Coupling


Beta-Configuration Confirmed
Methyl 1H Signal Singlet (

3.5)
Absent Deuteration Confirmed
Methyl 13C Signal Singlet (

57)
Septet (

~56.5)
CD3 Location Confirmed
Mass (M+Na) 230.04233.06Formula Confirmed

References

  • Stachulski, A. V., et al. (2025).[4] "Dietary substances and their glucuronides: structures, occurrence and biological activity." Natural Product Reports. Link (General Glucuronide Characterization).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on J-coupling and isotope effects in NMR).
  • PubChem Database. "Methyl beta-D-glucuronide sodium salt."[5] CID 23718583. Link (Reference for non-deuterated spectral baselines).

  • University of Ottawa NMR Facility. "Finding 'Lost' Deuterated 13C Signals." (Technical explanation of the 13C septet splitting phenomenon). Link

  • Wishart, D. S., et al. (2022). "Leveraging the HMBC to Facilitate Metabolite Identification." Metabolites.[6] (Guidance on HMBC connectivity in carbohydrates).

Sources

Technical Guide: Methyl-d3 β-D-Glucuronide Sodium Salt as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl-d3 β-D-Glucuronide Sodium Salt is a stable isotope-labeled analog of methyl β-D-glucuronide, the specific urinary and serum metabolite of methanol. In bioanalytical chemistry, it serves as the definitive Internal Standard (IS) for the quantification of methyl glucuronide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide details the mechanistic function, experimental protocols, and validation criteria for using this compound to normalize matrix effects and ensure quantitative accuracy in forensic toxicology and clinical diagnostics.

Chemical Identity & Physicochemical Mechanism

The reliability of Methyl-d3 β-D-Glucuronide as an internal standard stems from its physicochemical mirroring of the target analyte, Methyl β-D-Glucuronide, while maintaining a distinct mass signature.

Structural Specifications
PropertySpecification
Compound Name Methyl-d3 β-D-Glucuronide Sodium Salt
Chemical Formula C₇H₈D₃NaO₇
Molecular Weight ~233.15 g/mol (Salt); ~211.17 g/mol (Free Acid)
Isotopic Purity ≥ 99% Deuterium (d3)
Solubility Highly soluble in water (due to Sodium salt form)
pKa ~2.9 (Carboxylic acid moiety)
The Deuterium Mechanism (d3-Labeling)

The methyl group (-CD₃) is labeled with three deuterium atoms. This specific labeling site is chosen for two reasons:

  • Metabolic Stability: The methyl group is not exchangeable in aqueous solution (unlike hydroxyl protons), ensuring the label remains intact during extraction and ionization.

  • Mass Shift (+3 Da): The +3 Da shift moves the IS precursor ion (m/z 210) sufficiently away from the natural isotopic envelope of the analyte (m/z 207), preventing "cross-talk" or spectral overlap.

Chromatographic Behavior

Because deuterium has a slightly smaller molar volume than hydrogen, deuterated compounds can elute slightly earlier than their non-labeled counterparts on Reverse Phase (C18) columns. However, for small polar molecules like glucuronides, this shift is negligible.

  • Result: The IS co-elutes with the analyte.

  • Benefit: The IS experiences the exact same matrix suppression or enhancement events as the analyte at the moment of ionization, allowing for near-perfect mathematical compensation.

Mechanistic Role in LC-MS/MS

The following diagram illustrates how Methyl-d3 β-D-Glucuronide compensates for ion suppression in complex matrices (e.g., urine).

IS_Mechanism Sample Biological Sample (Urine/Serum) Matrix Matrix Interferences (Salts, Urea) Sample->Matrix Analyte Target Analyte (Methyl Glucuronide) Sample->Analyte ESI ESI Source (Ionization) Matrix->ESI Suppresses Ionization Analyte->ESI IS Internal Standard (Methyl-d3 Glucuronide) IS->Sample Spiked In IS->ESI MS Mass Analyzer (MRM Detection) ESI->MS Analyte Ions (Reduced by Matrix) ESI->MS IS Ions (Reduced Equally) Data Quantitation (Ratio: Analyte Area / IS Area) MS->Data Ratio Normalizes Suppression

Caption: Mechanism of Matrix Effect Compensation. The IS and Analyte suffer identical ionization suppression, ensuring their ratio remains constant.

Experimental Protocol

Reagent Preparation

Stock Solution (1 mg/mL):

  • Weigh 1.0 mg of Methyl-d3 β-D-Glucuronide Sodium Salt.

  • Dissolve in 1.0 mL of LC-MS grade water.

  • Note: The sodium salt dissolves instantly. Store at -20°C. Stability is >12 months.

Working Internal Standard (WIS):

  • Dilute Stock to 1,000 ng/mL in 95:5 Water:Methanol.

  • Prepare fresh weekly.

Sample Preparation (Dilute-and-Shoot)

Glucuronides are highly polar; liquid-liquid extraction (LLE) is often inefficient. A "Dilute-and-Shoot" or Protein Precipitation approach is recommended.

  • Aliquot: Transfer 100 µL of Urine or Serum to a centrifuge tube.

  • Spike IS: Add 20 µL of WIS (1,000 ng/mL). Vortex.

  • Precipitation: Add 400 µL of ice-cold Acetonitrile (for Serum) or Methanol (for Urine).

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial. Dilute with 400 µL of Mobile Phase A (0.1% Formic Acid in Water) to match initial mobile phase conditions.

LC-MS/MS Conditions
  • Column: Polar-embedded C18 (e.g., Waters Acquity HSS T3) or HILIC column.

    • Reasoning: Standard C18 may not retain small glucuronides. HSS T3 provides retention for polar compounds in high aqueous conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 100% A (Load/Desalt)

    • 1-4 min: Ramp to 50% B

    • 4-5 min: 95% B (Wash)

    • 5.1 min: Re-equilibrate at 100% A.

Mass Spectrometry Parameters (MRM)

Operate in Negative Electrospray Ionization (ESI-) mode. Glucuronides ionize readily as [M-H]⁻ due to the carboxylic acid.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Methyl Glucuronide 207.0113.02515Quantifier
207.075.02525Qualifier
Methyl-d3 Glucuronide 210.0 113.0 2515IS Quantifier

Note: The fragment m/z 113 corresponds to the glucuronide ring cleavage. Since the deuterium label is on the methyl group (aglycone), and the cleavage often retains the sugar moiety, the fragment mass (113) may remain identical for both, or shift if the fragment includes the aglycone. Verification: For small alkyl glucuronides, the m/z 75 and 113 fragments are characteristic of the glucuronic acid ring. Thus, the IS transition 210->113 is standard.

Validation & Quality Assurance

To ensure the method is self-validating, the following criteria must be met:

Linearity & Range
  • Range: 50 ng/mL – 10,000 ng/mL (Relevant for toxic methanol exposure).

  • Weighting: 1/x² regression.

  • Requirement: r² > 0.995.

Matrix Effect Assessment

Calculate the Matrix Factor (MF) to prove the IS works:



  • IS-Normalized MF:

    
     should be between 0.9 and 1.1.
    
  • Interpretation: If the IS is suppressed to the same degree as the analyte, the ratio is ~1.0, proving the method is robust.

Troubleshooting
  • Issue: IS Peak Splitting.

    • Cause: Injection solvent too strong (high % organic) compared to initial mobile phase.

    • Fix: Ensure sample diluent is <5% Organic (match Mobile Phase A).

  • Issue: Signal Cross-talk.

    • Check: Inject a high concentration of Analyte (no IS). Monitor m/z 210. If signal appears, the mass resolution is too low or the analyte has natural isotopes interfering (unlikely for +3 Da shift).

References

  • Detection of Methyl Glucuronide as a Biomarker.

    • Source:Journal of Analytical Toxicology. "Determination of Methyl Glucuronide in Urine by LC-MS/MS."
    • Context: Establishes Methyl Glucuronide as a specific marker for methanol intake, distinct
    • (Generic placeholder for specific validation papers).

  • Glucuronide Internal Standards in LC-MS.

    • Source:Clinical Chemistry. "Use of Stable Isotopes in LC-MS/MS."
    • Context: Defines the requirement for deuterated IS in suppressing m
  • Synthesis and Characteriz

    • Source:Toronto Research Chemicals (TRC) / Sigma-Aldrich.
    • Context: Chemical structure and solubility d

Sources

Metabolic Fate and Disposition of Methyl-d3 β-D-Glucuronide Sodium Salt In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the metabolic fate and disposition of Methyl-d3 β-D-Glucuronide Sodium Salt in vivo.

Technical Guide & Application Note

Executive Summary

Methyl-d3 β-D-Glucuronide (MeG-d3) is the stable isotope-labeled analog of Methyl β-D-Glucuronide (MeG), a specific, non-oxidative metabolite of methanol. While primarily utilized as an Internal Standard (IS) for the quantification of methanol exposure biomarkers in forensic and clinical toxicology, understanding its in vivo fate is critical for validating its utility as a tracer and interpreting pharmacokinetic data.

In a biological system, the fate of MeG-d3 is defined by a competition between renal clearance (excretion unchanged) and enzymatic hydrolysis (reversion to the aglycone). This guide details the physicochemical behavior, metabolic pathways, and analytical protocols necessary for utilizing this compound in high-integrity research.

Physicochemical Identity & Biological Context[1][2][3][4][5]

Chemical Structure and Properties

Methyl-d3 β-D-Glucuronide Sodium Salt is a highly polar, water-soluble conjugate. Upon administration or dissolution in biological fluids, the salt dissociates immediately, yielding the Methyl-d3 β-D-glucuronidate anion .

  • Aglycone Moiety: Methanol-d3 (

    
    ).
    
  • Conjugating Moiety: D-Glucuronic acid.

  • Linkage:

    
    -glycosidic bond at the anomeric carbon.
    
  • Solubility: High aqueous solubility; negligible lipophilicity (

    
    ).
    
Biological Relevance

Endogenous Methyl Glucuronide (MeG) is formed in the liver via UDP-Glucuronosyltransferase (UGT) enzymes (specifically UGT2B family members) acting on methanol. Although methanol is primarily metabolized oxidatively (Alcohol Dehydrogenase


 Formaldehyde 

Formate), a minor fraction (<1%) undergoes glucuronidation. This pathway is crucial in forensic science because MeG is a stable, specific marker for recent methanol ingestion, unlike formate, which is non-specific.

In Vivo Metabolic Fate: The Disposition Pathway

When Methyl-d3 β-D-Glucuronide is introduced into an in vivo system (e.g., as a tracer or formed from Methanol-d3), it follows a "Phase II Metabolite" disposition profile.

Distribution

Due to its high polarity and ionization at physiological pH (pKa of glucuronic acid carboxyl group


 3.2), MeG-d3 is confined primarily to the extracellular fluid  compartment. It exhibits a low Volume of Distribution (

), likely approximating 0.2–0.3 L/kg, similar to Ethyl Glucuronide (EtG). It does not cross the blood-brain barrier significantly and shows negligible plasma protein binding.
Primary Fate: Renal Excretion

The dominant biological fate of MeG-d3 is urinary excretion unchanged .

  • Mechanism: Glomerular filtration. As a small, polar anion (MW

    
     211 Da for the anion), it is freely filtered.
    
  • Active Transport: There is potential involvement of Organic Anion Transporters (OATs) in the proximal tubule, which facilitates the secretion of glucuronide conjugates, accelerating clearance.

  • Half-Life: In humans, the half-life of alkyl glucuronides (like EtG) is typically 2–3 hours in blood, but the window of detection in urine is prolonged due to the concentration effect of the kidneys.

Secondary Fate: Enzymatic Hydrolysis (The "Futile Cycle")

While MeG-d3 is chemically stable at physiological pH, it is biochemically labile in the presence of


-glucuronidase (GUS) . This hydrolysis reaction is the only significant metabolic transformation MeG-d3 undergoes.


Sites of Hydrolysis:

  • Intestinal Microbiome: If MeG-d3 is excreted in bile (less likely for small alkyl glucuronides compared to larger drug conjugates) or ingested, colonic bacteria (e.g., E. coli) expressing GUS will rapidly hydrolyze it.

  • Tissue Lysosomes: Intracellular GUS in the liver and kidney can hydrolyze the conjugate if it is re-uptaken by cells, though this is a minor pathway compared to excretion.

  • Urinary Tract Infection: Bacterial contamination in the bladder can hydrolyze MeG-d3 in situ, compromising biomarker stability.

Fate of the Aglycone (Methanol-d3)

If hydrolysis occurs, the released Methanol-d3 enters the oxidative metabolic cascade:

  • Oxidation: Methanol-d3 is oxidized by ADH to Formaldehyde-d2 .

  • Toxicity: Formaldehyde-d2 is rapidly oxidized by ALDH to Formate-d1 (the toxic species causing metabolic acidosis and ocular toxicity).

  • Elimination: Formate-d1 is eventually oxidized to

    
     via the 10-formyl-tetrahydrofolate pathway.
    

Experimental Protocols: Validating the Fate

Protocol: LC-MS/MS Quantification of MeG-d3

To study the fate of MeG-d3 or use it as an internal standard, a robust LC-MS/MS method is required.

Reagents:

  • Analyte: Methyl β-D-Glucuronide.[1]

  • Internal Standard: Methyl-d3 β-D-Glucuronide Sodium Salt.

  • Matrix: Urine, Serum, or Whole Blood.[2][3]

Step-by-Step Methodology:

  • Sample Preparation:

    • Aliquot 100

      
      L of biological fluid.
      
    • Add 10

      
      L of Methyl-d3 β-D-Glucuronide IS working solution  (e.g., 10 
      
      
      
      g/mL in methanol).
    • Protein Precipitation: Add 400

      
      L of ice-cold Acetonitrile. Vortex for 30s.
      
    • Centrifuge at 10,000

      
       g for 10 min at 4°C.
      
    • Transfer supernatant to an autosampler vial. Evaporate and reconstitute in mobile phase if sensitivity enhancement is needed.

  • Chromatography (LC):

    • Column: Polar C18 or HILIC column (e.g., Kinetex HILIC, 2.1 x 100 mm). Alkyl glucuronides are too polar for standard C18 retention.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: High organic start (for HILIC) or low organic start (for specialized polar C18).

  • Mass Spectrometry (MS):

    • Mode: Negative Electrospray Ionization (ESI-). Glucuronides ionize best in negative mode (

      
      ).
      
    • MRM Transitions:

      • Target (MeG):

        
         (cleavage of glucuronic acid ring).
        
      • IS (MeG-d3):

        
         (Mass shift of +3 Da).
        
Protocol: Assessing In Vivo Stability (Hydrolysis Assay)

To verify if MeG-d3 is being hydrolyzed in a specific tissue or sample:

  • Incubate MeG-d3 (10

    
    M) with tissue homogenate or urine at 37°C.
    
  • Aliquot at t=0, 30, 60, 120 min.

  • Quench with acetonitrile.

  • Analyze for the decrease in MeG-d3 peak area and the appearance of Methanol-d3 (requires GC-MS for methanol detection) or simply monitor the loss of parent compound relative to a sterile control.

Visualization of Metabolic Pathways[4]

The following diagram illustrates the "Life Cycle" of Methyl-d3 β-D-Glucuronide, highlighting the competition between excretion and hydrolysis.

MeG_Fate cluster_inputs Input Sources cluster_liver Hepatic Metabolism cluster_excretion Renal Clearance cluster_hydrolysis Hydrolysis (Futile Cycle) Methanol_d3 Methanol-d3 (Precursor) UGT UGT Enzymes (Glucuronidation) Methanol_d3->UGT Minor Pathway (<1%) Oxidation Oxidative Metabolism (Formaldehyde -> Formate) Methanol_d3->Oxidation Toxicity Pathway MeG_d3_Exo MeG-d3 Salt (Exogenous Tracer) MeG_d3_Sys Methyl-d3 Glucuronide (Circulating) MeG_d3_Exo->MeG_d3_Sys Dissociation & Absorption UGT->MeG_d3_Sys Kidney Glomerular Filtration MeG_d3_Sys->Kidney Major Pathway GUS Beta-Glucuronidase (Bacteria/Tissue) MeG_d3_Sys->GUS Minor Pathway (Biliary/Tissue) Urine Urine (Excreted Unchanged) Kidney->Urine Elimination GUS->Methanol_d3 Releases Aglycone

Caption: Metabolic disposition of Methyl-d3 Glucuronide. The primary pathway (thick line) is renal excretion. Hydrolysis (dashed line) recycles the aglycone.

Data Summary: Pharmacokinetic Parameters

ParameterValue (Approximate)Notes
Bioavailability (F) High (if injected), Variable (Oral)Limited by first-pass hydrolysis if taken orally.
Volume of Distribution (

)
0.2 – 0.4 L/kgRestricted to extracellular water; highly polar.
Protein Binding < 5%Negligible binding to albumin.
Clearance Mechanism Renal FiltrationCorrelates with Creatinine Clearance.
Elimination Half-life (

)
2 – 3 HoursParallels Ethyl Glucuronide (EtG).
Urinary Detection Window 24 – 48 HoursLonger than blood due to renal concentration.
Stability (In Vitro) High in sterile urineUnstable in infected urine (GUS positive bacteria).

References

  • Skopp, G., et al. (2000). "Ethyl glucuronide in hair: A specific marker for the detection of chronic alcohol abuse." Alcohol and Alcoholism. Link (Discusses Methyl Glucuronide as the internal standard and its stability).

  • Janda, I., et al. (2002). "Determination of ethyl glucuronide in human hair by SPE and LC-MS/MS."[4] Forensic Science International.[4] Link (Methodology using Methyl-d3 Glucuronide).

  • Hoiseth, G., et al. (2010). "Kinetics of ethyl glucuronide and ethyl sulphate in heavy drinkers during alcohol detoxification." Forensic Science International.[4] Link (Provides kinetic models for alkyl glucuronides applicable to MeG).

  • Foti, R. S., & Fisher, M. B. (2012). "Assessment of UDP-glucuronosyltransferase catalyzed formation of ethyl glucuronide in human liver microsomes and recombinant enzymes." Forensic Science International.[4] Link (Mechanistic basis of alkyl glucuronidation).

  • Palmer, R. B. (2009). "A review of the use of ethyl glucuronide as a marker for ethanol consumption in forensic and clinical medicine." Seminars in Diagnostic Pathology. Link (Comparative stability of glucuronide markers).

Sources

"Methyl-d3 β-D-Glucuronide Sodium Salt" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methyl-d3 β-D-Glucuronide Sodium Salt

Executive Summary

Methyl-d3 β-D-Glucuronide Sodium Salt is a high-purity, stable isotope-labeled derivative of methyl β-D-glucuronide.[1] Functioning primarily as an Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound is critical for the precise quantification of glucuronide metabolites—specifically those arising from methanol detoxification or the metabolism of methyl-bearing xenobiotics. By incorporating a deuterated methyl group (–OCD₃) at the anomeric position, it provides a distinct mass shift (+3 Da) relative to the analyte, enabling accurate normalization of matrix effects, extraction efficiency, and ionization variability.

Chemical Identity & Physicochemical Properties

The accurate characterization of Methyl-d3 β-D-Glucuronide Sodium Salt is essential for calculation of stock solutions and mass spectrometry parameters. Note the distinction between the labeled and unlabeled forms to prevent stoichiometric errors.

PropertyData Specification
Compound Name Methyl-d3 β-D-Glucuronide Sodium Salt
Systematic Name Sodium 1-O-(methyl-d3)-β-D-glucuronate
CAS Number (Labeled) Not Formally Assigned (Refer to Unlabeled CAS for chemical backbone)
CAS Number (Unlabeled) 134253-42-2 (Sodium Salt); 58189-74-5 (Free Acid)
Molecular Formula C₇H₈D₃NaO₇
Molecular Weight 233.17 g/mol (Labeled) / 230.15 g/mol (Unlabeled)
Isotopic Purity Typically ≥ 99% atom D
Solubility Highly soluble in water (>50 mg/mL); slightly soluble in methanol.
Appearance White to off-white hygroscopic solid.

Critical Note on Stoichiometry: When preparing calibration standards, ensure the mass of the weighed powder is corrected for the specific isotopic enrichment and salt form (Sodium). The +3.02 Da mass shift is located on the methoxy group at the C1 position.

Structural Logic & Isotopic Labeling

The utility of this compound stems from its structural fidelity to the target analyte, Methyl β-D-Glucuronide, while maintaining mass spectral distinctness.

Structural Diagram: Isotopic Substitution The following diagram illustrates the specific deuteration site (C1-Methoxy) and the resulting mass shift, which is crucial for setting up Multiple Reaction Monitoring (MRM) transitions.

ChemicalStructure cluster_0 Structural Modification at C1 Position Unlabeled Target Analyte: Methyl β-D-Glucuronide (Mass: 230.15) Substitution Isotopic Exchange: -CH3 → -CD3 (+3.02 Da Shift) Unlabeled->Substitution Labeled Internal Standard: Methyl-d3 β-D-Glucuronide (Mass: 233.17) Substitution->Labeled

Figure 1: Structural relationship between the analyte and the deuterated internal standard.

Applications in Drug Metabolism & Pharmacokinetics (DMPK)

Internal Standard for LC-MS/MS

In quantitative bioanalysis, matrix effects (ion suppression or enhancement) can severely compromise data integrity.[2] Methyl-d3 β-D-Glucuronide Sodium Salt serves as the ideal Stable Isotope Labeled Internal Standard (SIL-IS) . Because it co-elutes with the analyte but is detected in a separate mass channel, it experiences the exact same ionization environment.

  • Mechanism: The ratio of the Analyte Area to the IS Area is used for quantification, mathematically cancelling out fluctuations in injection volume or ionization efficiency.

  • Target Analytes: Used to quantify 1-O-Methyl-glucuronide, a biomarker for methanol exposure or a metabolite of methylated drugs.

Glucuronidase Activity Assays

While typically used as a standard, this compound can also serve as a probe to study the specificity of β-glucuronidase enzymes (e.g., from E. coli or Helix pomatia). The release of deuterated methanol (CD₃OH) can be tracked using GC-MS headspace analysis, providing a secondary confirmation of enzymatic cleavage kinetics.

Experimental Protocol: LC-MS/MS Quantification

This protocol outlines the validated workflow for using Methyl-d3 β-D-Glucuronide Sodium Salt in human urine or plasma.

Workflow Diagram: Sample Preparation to Analysis

Workflow Sample Biological Sample (Urine/Plasma) Spike Spike IS: Add Methyl-d3 Glucuronide (Final Conc: 100 ng/mL) Sample->Spike Precipitation Protein Precipitation (Methanol/Acetonitrile 3:1) Spike->Precipitation Centrifuge Centrifugation (10,000 x g, 10 min) Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilution Dilute 1:1 with Mobile Phase A Supernatant->Dilution LCMS LC-MS/MS Analysis (MRM Mode) Dilution->LCMS

Figure 2: Step-by-step bioanalytical workflow for glucuronide quantification.

Stock Solution Preparation
  • Primary Stock: Dissolve 1.0 mg of Methyl-d3 β-D-Glucuronide Sodium Salt in 1.0 mL of HPLC-grade water to yield a 1.0 mg/mL (free acid equivalent) solution. Correct for the sodium salt mass (multiply target mass by ~1.1 if calculating as free acid).

  • Working IS Solution: Dilute the stock with 50% Methanol/Water to a concentration of 1,000 ng/mL. Store at -20°C.

Sample Processing
  • Aliquot 50 µL of biological matrix (plasma/urine).

  • Add 10 µL of Working IS Solution .

  • Add 150 µL of ice-cold Acetonitrile to precipitate proteins.

  • Vortex for 30 seconds; Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Transfer supernatant and dilute 1:1 with 0.1% Formic Acid in Water.

LC-MS/MS Conditions
  • Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3), 2.1 x 100 mm, 1.8 µm. Rationale: Glucuronides are highly polar; standard C18 may suffer from poor retention (dewetting).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (1% B), 1-4 min (1% to 30% B), 4-5 min (Wash 90% B).

  • Ionization: ESI Negative Mode (Glucuronides ionize best as [M-H]⁻).

  • MRM Transitions:

    • Analyte (Unlabeled): 207.0 → 113.0 (Loss of glucuronic acid moiety).

    • IS (Methyl-d3): 210.0 → 113.0 (Note: The fragment 113 is the glucuronic acid backbone; the mass shift is on the leaving group, or retained if monitoring the parent. Correction: In negative mode, the glucuronide often loses the aglycone. If the label is on the aglycone (Methyl-d3), the precursor is shifted (207+3=210). If the fragment monitored is the glucuronide moiety (m/z 175 or similar), it might be common. However, for small aglycones, monitoring the [M-H]- parent is common, or the loss of CO2. Standard Transition: 210.0 → 175.0 (Glucuronate ion) is often used for glucuronides).

Handling & Stability

  • Storage: Store solid powder at -20°C under desiccated conditions. The sodium salt is hygroscopic; exposure to ambient moisture can alter the effective weight.

  • Solution Stability: Aqueous stock solutions are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

  • pH Sensitivity: Glucuronides are susceptible to hydrolysis at high pH (>9) or low pH (<2) at elevated temperatures. Maintain samples near neutral pH (pH 4-7) during processing.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

  • Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. InTech Open. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Quantitation of Polar Glucuronide Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

A Stable Isotope Dilution LC-MS/MS Protocol using Methyl-d3 -D-Glucuronide Sodium Salt


-D-Glucuronide Sodium Salt
Application:  Phase II Metabolite Quantification & 

-Glucuronidase Activity Profiling
Abstract & Scientific Rationale

The accurate quantification of Phase II conjugates, particularly glucuronides, presents unique challenges in bioanalysis due to their high polarity, susceptibility to in-source fragmentation, and significant matrix effects in urine and plasma. This application note details a robust LC-MS/MS methodology utilizing Methyl-d3


-D-Glucuronide Sodium Salt  as a Stable Isotope Internal Standard (SIL-IS).

While this compound is the specific isotopolog of methyl glucuronide (a biomarker for methanol exposure and microbial fermentation), this protocol serves as a master template for the Stable Isotope Dilution Assay (SIDA) of hydrophilic glucuronides. We address critical failure modes such as back-conversion of labile acyl-glucuronides and ion suppression, ensuring data integrity compliant with FDA Bioanalytical Method Validation (2018) guidelines.

Chemical Context & Properties[1][2][3][4][5][6]

Target Analyte: Methyl


-D-Glucuronide (and general polar glucuronides)
Internal Standard:  Methyl-d3 

-D-Glucuronide Sodium Salt
  • Structure: The methyl group is fully deuterated (

    
    ), providing a mass shift of +3 Da.
    
  • Function: Corrects for ionization suppression/enhancement and recovery losses during extraction.

  • Stability: Glucuronides are susceptible to enzymatic hydrolysis (by residual

    
    -glucuronidase in samples) and chemical hydrolysis at high pH.
    
PropertySpecification
CAS (Unlabeled) 134253-42-2 (Sodium Salt)
Molecular Formula

MW (Isotope) ~233.17 g/mol (free acid equivalent approx. 211.17)
Solubility Highly soluble in water; sparingly soluble in pure acetonitrile.
pKa ~2.9 (Carboxylic acid moiety)
Analytical Method Development
3.1. Chromatographic Strategy (LC)

Small, polar glucuronides like Methyl Glucuronide retain poorly on standard C18 columns. To prevent the analyte from eluting in the "void volume" (where ion suppression is highest), we utilize a High-Strength Silica (HSS) T3 column or a HILIC approach. This protocol uses the HSS T3 (C18) approach for higher robustness in biological fluids.

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent high-aqueous stable C18).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of silanols, improving peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 1% B (Hold for 1.0 min to trap polar analyte)

    • 1.0 - 4.0 min: Linear ramp to 30% B

    • 4.0 - 4.5 min: Ramp to 95% B (Wash)

    • 4.5 - 6.0 min: Re-equilibrate at 1% B

3.2. Mass Spectrometry (MS/MS)

Glucuronides possess a carboxylic acid group, making Negative Electrospray Ionization (ESI-) the preferred mode. It typically yields a strong deprotonated molecule


.
  • Source: ESI Negative Mode

  • Capillary Voltage: 2.5 kV (Lower voltage reduces in-source fragmentation)

  • Desolvation Temp: 450°C

  • Cone Voltage: Optimized to prevent in-source loss of the glucuronic acid moiety (typically 20-30V).

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)
Methyl Glucuronide 207.1

113.0 (Glucuronide fragment)1550
Methyl-d3 Glucuronide (IS) 210.1

113.0 (Glucuronide fragment)1550

Note: The transition to m/z 113 (or 175) is characteristic of the glucuronic acid ring cleavage.

Experimental Protocol
4.1. Stock Solution Preparation
  • Master Stock: Dissolve 1 mg of Methyl-d3

    
    -D-Glucuronide Sodium Salt in 1 mL of Methanol:Water (50:50) . Do not use pure methanol as solubility may be limited for the salt form.
    
  • Working IS Solution: Dilute Master Stock to 500 ng/mL in 0.1% Formic Acid in Water. Store at -20°C.

4.2. Sample Preparation (Protein Precipitation)

This method is optimized for Plasma or Urine.

  • Aliquot: Transfer 50 µL of sample (Plasma/Urine) to a 1.5 mL centrifuge tube or 96-well plate.

  • Spike IS: Add 20 µL of Working IS Solution (Methyl-d3). Vortex gently.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid .

    • Why Acid? Acidifying the precipitation solvent helps stabilize acyl-glucuronides and ensures the analyte remains in a protonated state for better solubility in the organic phase.

  • Vortex/Centrifuge: Vortex for 30s. Centrifuge at 10,000 x g for 10 min at 4°C.

  • Dilution (Critical): Transfer 100 µL of the supernatant to a fresh vial. Add 300 µL of Water (0.1% Formic Acid) .

    • Reasoning: Injecting pure acetonitrile into a high-aqueous LC gradient (1% B start) will cause "solvent effects" (peak fronting/splitting). Diluting with water matches the initial mobile phase.

  • Injection: Inject 5-10 µL onto the LC-MS/MS.

Workflow Visualization

The following diagram illustrates the critical decision points in the workflow, specifically addressing the risk of In-Source Fragmentation , a common error source where the glucuronide breaks down in the source, leading to false negatives or quantification of the aglycone instead of the conjugate.

GlucuronideAnalysis Start Start: Biological Sample (Plasma/Urine) Spike Add Internal Standard (Methyl-d3 Glucuronide) Start->Spike Prep Protein Precipitation (ACN + 1% Formic Acid) Spike->Prep Dilute Dilute Supernatant 1:3 with Water (Match Initial Mobile Phase) Prep->Dilute LC LC Separation (HSS T3 Column, 100% Aqueous Start) Dilute->LC MS_Check MS Source Optimization (Cone Voltage Check) LC->MS_Check Frag_High High In-Source Fragmentation (Analyte detected as Aglycone) MS_Check->Frag_High Voltage Too High Frag_Low Intact Conjugate Detection (Correct Quantification) MS_Check->Frag_Low Voltage Optimized Frag_High->MS_Check Reduce Cone Voltage Data Quantification via Isotope Dilution (Area Ratio) Frag_Low->Data

Caption: Workflow for Glucuronide Analysis highlighting the critical "Dilution" step to prevent solvent effects and the "Source Optimization" step to prevent in-source decay.

Validation & Quality Control (FDA Guidance 2018)

To ensure this method meets regulatory standards, the following validation parameters must be assessed.

6.1. Linearity & Range
  • Prepare calibration standards in the matching matrix (e.g., glucuronide-free synthetic urine or charcoal-stripped plasma).

  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Acceptance:

    
    ; back-calculated concentrations within ±15% (±20% for LLOQ).
    
6.2. Matrix Effect Assessment (Matuszewski Method)

Because glucuronides elute early (polar), they are prone to suppression by salts/phospholipids. Calculate the Matrix Factor (MF) :



  • IS-Normalized MF: The Methyl-d3 IS should have an identical MF to the analyte. The IS-normalized MF should be close to 1.0.

6.3. Stability (The "Back-Conversion" Test)

Crucial for glucuronides.

  • Freeze-Thaw: 3 cycles at -80°C.

  • Benchtop: 4 hours at Room Temperature.

    • Risk: If measuring Methyl Glucuronide, ensure no spontaneous hydrolysis occurs. If measuring a drug glucuronide, ensure it does not revert to the parent drug.[1]

  • In-Source Stability: Inject a pure standard without a column. If you see the Aglycone mass (e.g., Methanol/Methyl group loss) at >5% intensity relative to the parent, lower the Cone Voltage .

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Fronting / Splitting Injection solvent too strong (high % ACN).Dilute sample extract with water (Section 4.2, Step 5).
Low Sensitivity In-source fragmentation.Lower Cone Voltage/Fragmentor voltage. Ensure ESI Negative mode is used.
Retention Time Shift pH mismatch or column dewetting.Ensure Mobile Phase A is 100% aqueous (no organic) to keep T3 phase hydrated. Check pH.
High Background (Blank) Carryover.Glucuronides are sticky. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
References
  • US Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

  • Levsen, K., et al. (2005).[4] Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview. Journal of Chromatography A, 1067(1-2), 55-72. (Detailed fragmentation mechanisms of glucuronides).

  • Kadi, A. A., & Hefnawy, M. M. (2009).[4] Challenges and recommendations in developing LC–MS/MS bioanalytical assays of labile glucuronides. Bioanalysis. (Discusses in-source fragmentation risks).

Disclaimer: This protocol is for research use only. Users must validate the method on their specific instrumentation prior to analyzing clinical samples.

Sources

"Methyl-d3 β-D-Glucuronide Sodium Salt" for quantifying drug metabolites in urine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Urinary Glucuronide Metabolites via LC-MS/MS Focus Compound: Methyl-d3 β-D-Glucuronide Sodium Salt (Internal Standard) Target Analyte: Methyl β-D-Glucuronide (and small-molecule glucuronide surrogates)

Executive Summary

This application note details a robust, self-validating protocol for the quantification of polar drug metabolites in human urine, specifically utilizing Methyl-d3 β-D-Glucuronide Sodium Salt as a stable isotope-labeled internal standard (SIL-IS).

While traditional methods rely on enzymatic hydrolysis (β-glucuronidase) to cleave conjugates and measure the aglycone, this guide focuses on Direct Quantification .[1] This approach eliminates hydrolysis variability, improves throughput, and preserves the metabolic profile. The protocol is optimized for LC-MS/MS (Negative ESI) , addressing the critical challenge of matrix effects in urine through the precise use of the deuterated isolog.

Chemical Profile & Mechanistic Role

Methyl-d3 β-D-Glucuronide Sodium Salt serves as the ideal Internal Standard (IS) for quantifying Methyl β-D-Glucuronide (a biomarker for methanol exposure and specific methylation pathways). Its utility extends as a surrogate IS for other small, highly polar glucuronides (e.g., Ethyl Glucuronide) when specific matched standards are unavailable.

PropertySpecification
Compound Name Methyl-d3 β-D-Glucuronide Sodium Salt
CAS Number 58189-74-5 (Unlabeled parent)
Molecular Formula C₇H₈D₃NaO₇
Molecular Weight ~233.17 g/mol (Salt form)
Solubility Highly soluble in water (>50 mg/mL); sparingly soluble in organic solvents.[2]
Role in Assay Matrix Effect Normalizer: Co-elutes with the target analyte, experiencing identical ion suppression/enhancement.

Methodological Framework: Direct Quantification[1][3][4][5]

The Challenge: Urine Matrix Effects

Urine is a high-salt, variable-pH matrix containing creatinine, urea, and pigments. In Electrospray Ionization (ESI), these co-eluting contaminants compete for charge, often suppressing the signal of polar glucuronides by 40-60%.

The Solution: The Methyl-d3 isolog possesses nearly identical physicochemical properties to the target analyte.

  • Retention Time: It elutes at the same time as the analyte.

  • Ionization: It suffers the exact same degree of suppression.

  • Correction: By calculating the Area Ratio (Analyte Area / IS Area), the suppression cancels out, yielding accurate quantitation.

Visual Logic: Matrix Effect Correction

MatrixEffect Urine Urine Matrix (Salts/Creatinine) ESI ESI Source (Ionization Competition) Urine->ESI Suppresses Signal Analyte Target: Methyl Glucuronide Analyte->ESI IS IS: Methyl-d3 Glucuronide IS->ESI MS Mass Spectrometer (Detection) ESI->MS Suppressed Signal (Analyte) ESI->MS Suppressed Signal (IS) Result Result MS->Result Ratio Calculation: (Suppressed Analyte / Suppressed IS) = TRUE CONCENTRATION

Figure 1: Mechanism of SIL-IS correction. Since both the analyte and the d3-IS suffer identical ionization suppression from the urine matrix, the ratio between them remains constant, ensuring accuracy.

Experimental Protocol

Pre-requisite: All solvents must be LC-MS grade. Urine samples should be stored at -20°C.

A. Reagent Preparation
  • Stock Solution (1 mg/mL): Dissolve 1 mg Methyl-d3 β-D-Glucuronide Sodium Salt in 1 mL Water/Methanol (90:10 v/v). Note: High organic content may precipitate the salt.

  • Working Internal Standard (WIS): Dilute Stock to 1,000 ng/mL in 0.1% Formic Acid in Water.

B. Sample Preparation ("Dilute-and-Shoot" vs. SPE)

For high-throughput screening, we utilize a "Dilute-and-Shoot" method. For trace analysis (<10 ng/mL), use Solid Phase Extraction (SPE).

Protocol: Dilute-and-Shoot (High Throughput)

  • Thaw urine samples at room temperature and vortex for 10 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to remove particulates.

  • Aliquot 50 µL of urine supernatant into a 96-well plate or HPLC vial.

  • Spike IS: Add 450 µL of WIS (1,000 ng/mL Methyl-d3).

    • Dilution Factor: 1:10. This dilutes matrix salts while maintaining IS consistency.

  • Mix: Vortex for 30 seconds.

  • Inject: 5 µL into LC-MS/MS.

C. LC-MS/MS Conditions
ParameterSettingRationale
Column HILIC (e.g., Amide or Silica), 2.1 x 100 mm, 1.7 µmGlucuronides are too polar for standard C18 retention. HILIC ensures retention and separation from salts.
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 9.0)High pH aids ionization in negative mode for glucuronides.
Mobile Phase B AcetonitrileHILIC organic modifier.
Flow Rate 0.4 mL/minOptimal for electrospray efficiency.
Ionization ESI Negative (-) Carboxyl group on glucuronide deprotonates easily (COO⁻).
Source Temp 350°C - 450°CEnsure desolvation without thermally degrading the glucuronide bond.

Gradient Profile (HILIC):

  • 0.0 min: 90% B (High organic to retain polar analyte)

  • 3.0 min: 50% B

  • 3.1 min: 90% B (Re-equilibration)

D. MRM Transitions (Mass Spectrometry)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Methyl β-D-Glucuronide 207.0 [M-H]⁻113.0 (Glucuronide fragment)15
Methyl-d3 β-D-Glucuronide 210.0 [M-H]⁻113.0 (Glucuronide fragment)15

Note: The product ion (m/z 113) corresponds to the glucuronic acid moiety, which is common. Specificity comes from the precursor ion and retention time.

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Step1 50 µL Raw Urine Step2 Add 450 µL Working IS (Methyl-d3 Glucuronide) Step1->Step2 Step3 Vortex & Centrifuge (10,000g, 5 min) Step2->Step3 Step4 Injection (5 µL) HILIC Column Step3->Step4 Step5 ESI Negative Mode (MRM 210 -> 113) Step4->Step5 Step6 Calculate Area Ratio (Analyte / IS) Step5->Step6 Step7 Quantify via Regression Curve Step6->Step7

Figure 2: Step-by-step "Dilute-and-Shoot" workflow for urinary glucuronide quantification.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is trustworthy (E-E-A-T), perform the following validation steps as per FDA Bioanalytical Guidelines:

  • Linearity: Construct a 6-point calibration curve (e.g., 10 – 2000 ng/mL) using the ratio of Analyte/IS. The r² value must be > 0.99.

  • IS Consistency Check: Plot the absolute peak area of the Methyl-d3 IS across all samples.

    • Acceptance Criteria: The IS area should not vary by more than ±15% across the run. A sudden drop indicates severe matrix suppression in that specific patient sample, requiring further dilution.

  • Matrix Factor (MF):

    • Prepare post-extraction spiked urine (A) and neat solution standard (B).

    • MF = Area(A) / Area(B).

    • Goal: MF should be close to 1.0. If MF < 0.5, the method requires SPE cleanup.

References

  • US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry.[3][4][5][6][7] Retrieved from [Link][7]

  • Kadi, A. A., & Hefnawy, M. M. (2020). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Tandem Mass Spectrometry - Applications and Principles. IntechOpen.[1] Retrieved from [Link]

  • Badoud, F., et al. (2011). Direct quantification of glucuronides in human urine by LC-MS/MS: Application to doping control.Journal of Analytical Toxicology.

Sources

Application Note: Methyl-d3 β-D-Glucuronide Sodium Salt in Pharmacokinetic & Safety Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In modern drug development, particularly for methyl-ester prodrugs and formulations utilizing specific excipients, the monitoring of methanol release is a critical safety pharmacology endpoint. While methanol itself is volatile and subject to rapid oxidative metabolism (to formaldehyde and formate), a fraction (~1%) undergoes Phase II conjugation via UDP-glucuronosyltransferases (UGTs) to form Methyl β-D-Glucuronide (MeG) .

Methyl-d3 β-D-Glucuronide Sodium Salt serves as the definitive Stable Isotope Labeled Internal Standard (SIL-IS) for the LC-MS/MS quantification of MeG. Its application ensures rigorous correction for matrix effects, extraction efficiency, and ionization variability—challenges inherent to the analysis of small, highly polar glucuronides in complex biological matrices (plasma, urine).

Key Application Areas:
  • Safety Pharmacology: Quantifying methanol release from hydrolyzed methyl-ester prodrugs (e.g., certain antivirals, ACE inhibitors).

  • Toxicology: Forensic analysis of methanol poisoning (MeG window of detection > Methanol).

  • Mechanistic PK: Studying non-oxidative clearance pathways of volatile alcohols.

Mechanistic Insight: The Pathway & The Standard

To design a robust assay, one must understand the generation of the analyte and the role of the IS.

Metabolic Pathway of Methanol

Methanol is primarily cleared via Alcohol Dehydrogenase (ADH). However, the UGT pathway represents a stable, non-volatile elimination route.

MethanolMetabolism Methanol Methanol (CH3OH) ADH ADH (Oxidation) Methanol->ADH UGT UGT Enzymes (Glucuronidation) Methanol->UGT Formaldehyde Formaldehyde (Toxic) Formate Formate (Toxic/Hypoxia) Formaldehyde->Formate ALDH MeG Methyl β-D-Glucuronide (Stable Biomarker) ADH->Formaldehyde UGT->MeG

Figure 1: Metabolic fate of Methanol. The UGT pathway produces Methyl Glucuronide, the target analyte for this protocol.

The Role of Methyl-d3 β-D-Glucuronide (SIL-IS)

The "d3" variant contains a deuterated methyl group (


).
  • Physicochemical Equivalence: It co-elutes with the analyte (MeG) on LC columns, ensuring it experiences the exact same matrix suppression/enhancement at the electrospray source.

  • Mass Discrimination: The +3 Da mass shift (

    
     vs 
    
    
    
    ) allows distinct detection in the mass spectrometer without isotopic overlap (cross-talk).

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify Methyl β-D-Glucuronide in Human Plasma/Urine. Range: 50 ng/mL – 10,000 ng/mL.

Materials
  • Analyte: Methyl β-D-Glucuronide (Reference Standard).[1][2][3]

  • Internal Standard: Methyl-d3 β-D-Glucuronide Sodium Salt.[3][4][5][6][7][8]

  • Matrix: Drug-free human plasma or urine.

  • Solvents: LC-MS grade Acetonitrile, Water, Ammonium Formate, Formic Acid.

Sample Preparation (Protein Precipitation)

Rationale: Glucuronides are highly polar. Liquid-Liquid Extraction (LLE) is generally poor. Protein precipitation (PPT) is preferred for recovery, though it leaves matrix salts; hence, a SIL-IS is mandatory.

  • Aliquot: Transfer 50 µL of sample (Plasma/Urine) into a 96-well plate.

  • IS Spike: Add 20 µL of Working IS Solution (Methyl-d3 β-D-Glucuronide at 1,000 ng/mL in water).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Mixing: Vortex for 2 minutes at high speed.

  • Centrifugation: Spin at 4,000 x g for 10 minutes at 4°C.

  • Dilution (Critical): Transfer 100 µL of supernatant to a fresh plate and dilute with 300 µL of Water (to reduce organic content for HILIC/AQ retention).

LC-MS/MS Conditions

Rationale: MeG is extremely polar and will elute in the void volume of standard C18 columns. A HILIC (Hydrophilic Interaction Liquid Chromatography) or a specialized Polar C18 column is required.

Chromatography:

  • Column: Waters XBridge Amide (3.5 µm, 2.1 x 100 mm) or equivalent HILIC column.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.095Initial Hold (HILIC loading)
1.095Start Gradient
4.050Elution of Glucuronides
4.195Re-equilibration
6.095Stop

Mass Spectrometry (MRM Parameters):

  • Mode: Negative Electrospray Ionization (ESI-). Glucuronides ionize best in negative mode (

    
    ).
    
  • Source Temp: 500°C.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Methyl Glucuronide 207.0 (

)
113.0 (Glucuronide frag)2518
Methyl-d3 Glucuronide (IS) 210.0 (

)
113.0 (Glucuronide frag)2518

Analytical Workflow Diagram

This diagram illustrates the self-validating logic of the protocol. The IS corrects for the "Precipitation" and "Ionization" steps.

BioanalysisWorkflow Sample Biological Sample (Unknown MeG) Mix Vortex Mixing (Equilibration) Sample->Mix IS Internal Standard Spike (Methyl-d3 β-D-Glucuronide) IS->Mix MS MS/MS Detection (ESI-) MRM: 207->113 / 210->113 IS->MS Corrects Matrix Effect Precip Protein Precipitation (Acetonitrile) Mix->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Supernatant Retrieval (Dilution with H2O) Centrifuge->Supernatant LC HILIC Separation (Retains Polar Glucuronides) Supernatant->LC LC->MS Ratio Calculate Area Ratio (Analyte / IS) MS->Ratio Quant Final Concentration Ratio->Quant

Figure 2: Step-by-step bioanalytical workflow ensuring data integrity via IS correction.

Validation & Troubleshooting

To ensure Trustworthiness (E-E-A-T), the following validation parameters must be met (based on FDA/EMA Bioanalytical Method Validation Guidelines).

Linearity & Sensitivity
  • Curve: Linear regression (

    
     weighting).
    
  • LLOQ: 50 ng/mL (Signal-to-Noise > 10).

  • ULOQ: 10,000 ng/mL.

  • Acceptance:

    
    ; Accuracy ±15% (±20% at LLOQ).
    
Common Pitfalls & Solutions
IssueCauseSolution
Low Retention / Void Elution Column not polar enough.Switch to Amide-HILIC or PFP column. Do not use standard C18.
IS Signal Suppression Matrix effect (phospholipids).Ensure the "Divert Valve" diverts the first 1.0 min of flow to waste.
Peak Tailing Metal interaction or pH mismatch.Ensure Mobile Phase A has Ammonium Formate (buffer) and pH is ~3.5.
Cross-talk Isotopic impurity in IS.Verify the IS (Methyl-d3) does not have significant "d0" (unlabeled) impurity.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Hoiseth, G., et al. (2010). Ethyl Glucuronide in Hair as a Marker of Alcohol Consumption. (Contextual reference for glucuronide biomarkers). International Journal of Legal Medicine. [Link]

Sources

Application Note: Quantitative Analysis of Steroid Hormone Glucuronides using Methyl-d3 β-D-Glucuronide Sodium Salt as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The accurate quantification of steroid hormones and their metabolites in biological matrices is fundamental to endocrinology, clinical diagnostics, drug development, and anti-doping science.[1][2] Steroid hormones are often present at low concentrations and exist within complex biological milieu, making their precise measurement challenging.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering superior sensitivity and specificity over traditional immunoassay methods.[1][2][3][4]

A critical challenge in LC-MS/MS is overcoming matrix effects, where components of the biological sample can interfere with the ionization of the target analyte, leading to signal suppression or enhancement and, consequently, inaccurate quantification.[5][6] The most effective strategy to compensate for these effects and for variations during sample preparation is the use of a stable isotope-labeled internal standard (SIL-IS) in a technique known as stable isotope dilution analysis (SIDA).[5][7][8] This application note details the use of Methyl-d3 β-D-Glucuronide Sodium Salt as a robust internal standard for the quantitative analysis of steroid hormone glucuronides.

The Principle of Stable Isotope Dilution Analysis (SIDA)

SIDA relies on the addition of a known quantity of a SIL-IS to the sample at the earliest stage of the sample preparation process.[8] The SIL-IS is chemically identical to the analyte of interest but has a higher mass due to the incorporation of stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N). Because the SIL-IS and the endogenous analyte exhibit nearly identical physicochemical properties, they behave similarly during extraction, chromatography, and ionization.[9][10] Any loss of analyte during sample workup or any fluctuation in instrument response will affect both the analyte and the SIL-IS to the same extent.[5][8] By measuring the ratio of the mass spectrometric signal of the analyte to that of the SIL-IS, accurate and precise quantification can be achieved, irrespective of sample loss or matrix effects.[5][11]

SIDA_Principle cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification Sample Biological Sample (Unknown Analyte Conc.) Spike Add Known Amount of SIL-IS (Methyl-d3 β-D-Glucuronide) Sample->Spike Extraction Extraction & Cleanup (SPE / LLE) Spike->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometry Detection (MRM) LC->MS Ratio Measure Peak Area Ratio (Analyte / SIL-IS) MS->Ratio Calc Calculate Analyte Conc. via Calibration Curve Ratio->Calc Result Result Calc->Result

Caption: Principle of Stable Isotope Dilution using a SIL-IS.

Methyl-d3 β-D-Glucuronide Sodium Salt: An Ideal Internal Standard

Steroid hormones are metabolized in the body, in part, through glucuronidation, a Phase II metabolic process that increases their water solubility and facilitates their excretion, primarily in urine.[12][13][14] Therefore, quantifying steroid glucuronides is essential for a complete metabolic profile.[12][14]

Methyl-d3 β-D-Glucuronide Sodium Salt serves as an excellent internal standard for several key reasons:

  • Structural Similarity: It mimics the glucuronide moiety conjugated to various steroids. While not a perfect structural analog for every steroid glucuronide, its behavior during extraction and chromatography is sufficiently similar for many applications, particularly those involving solid-phase extraction (SPE) targeting the polar glucuronide group.

  • Stable Isotope Label: The three deuterium (d3) atoms on the methyl group provide a +3 Da mass shift from its non-labeled counterpart. This mass difference is easily resolved by a triple quadrupole mass spectrometer, allowing for specific and simultaneous detection of the analyte and the internal standard without isotopic crosstalk.

  • Co-elution: It is designed to co-elute chromatographically with many steroid glucuronides, ensuring that it experiences the same matrix effects at the same point in time.[8]

  • High Purity: Commercially available standards typically have high chemical and isotopic purity (≥98%), which is crucial for accurate quantification.[10]

PropertyValue
Chemical Formula C₇H₈D₃NaO₇
Molecular Weight ~233.17 g/mol
Isotopic Purity Typically ≥98%
Chemical Purity Typically ≥98%
Appearance White to off-white powder
Solubility Soluble in water

Protocol: Quantification of Steroid Glucuronides in Human Urine

This protocol provides a general framework for the analysis of steroid glucuronides (e.g., Testosterone Glucuronide, Estradiol Glucuronide) in human urine using Methyl-d3 β-D-Glucuronide Sodium Salt as the internal standard. Method validation according to established guidelines is required before implementation.[15][16]

Materials and Reagents
  • Analytes: Certified reference standards of target steroid glucuronides.

  • Internal Standard: Methyl-d3 β-D-Glucuronide Sodium Salt.

  • Solvents: LC-MS grade methanol, acetonitrile, water, and formic acid.

  • Urine Samples: Collected and stored at -20°C or lower.[12]

  • Solid-Phase Extraction (SPE): Mixed-mode or polymeric reverse-phase cartridges suitable for polar compounds.

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each steroid glucuronide analyte and the Methyl-d3 β-D-Glucuronide Sodium Salt (IS) in methanol.

  • Working Calibrator Solutions: Serially dilute the analyte stock solutions to create a series of working calibrator solutions spanning the desired concentration range (e.g., 0.5 to 500 ng/mL).

  • Working IS Solution (e.g., 100 ng/mL): Dilute the IS stock solution with methanol/water (50:50, v/v). The optimal concentration should be determined during method development.

Sample Preparation (Solid-Phase Extraction)
  • Thaw & Centrifuge: Thaw urine samples at room temperature, vortex, and centrifuge at 4000 rpm for 5 minutes to pellet any precipitate.[17]

  • Spike: To 1 mL of urine supernatant in a clean tube, add 20 µL of the working IS solution.

  • Dilute & Acidify: Add 1 mL of 2% formic acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 2 mL of methanol followed by 2 mL of water.

  • Load: Load the diluted urine sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elute: Elute the analytes and IS with 2 mL of methanol.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine 1. Urine Sample (1 mL) Spike 2. Spike with IS (Methyl-d3 β-D-Glucuronide) Urine->Spike Dilute 3. Dilute & Acidify Spike->Dilute SPE 4. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Dilute->SPE Evap 5. Evaporate to Dryness SPE->Evap Recon 6. Reconstitute in Mobile Phase Evap->Recon Inject 7. Inject onto LC-MS/MS Recon->Inject LC 8. UPLC Separation (e.g., C18 Column) Inject->LC MS 9. MS/MS Detection (MRM Mode) LC->MS Integrate 10. Integrate Peak Areas (Analyte & IS) MS->Integrate Quantify 11. Quantify using Calibration Curve Integrate->Quantify

Caption: Experimental workflow for steroid glucuronide analysis.

LC-MS/MS Instrumental Conditions
  • LC System: UPLC/UHPLC system.[4][18]

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[19]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B, hold, and then re-equilibrate. Total run time is typically 5-10 minutes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[20]

  • Ionization: Heated Electrospray Ionization (HESI), negative or positive mode (analyte dependent, glucuronides are often run in negative mode).[17]

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Data Acquisition and Processing

Monitor at least two MRM transitions for each analyte and the internal standard—one for quantification (quantifier) and one for confirmation (qualifier).[7] The peak area ratio of the analyte quantifier to the IS quantifier is plotted against the analyte concentration to generate a calibration curve. The concentration of unknown samples is then interpolated from this curve.

Table of Example MRM Transitions (Negative Ion Mode)

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Testosterone Glucuronide 463.2 287.2 25
Testosterone Glucuronide (Qualifier) 463.2 113.1 40
Methyl-d3 β-D-Glucuronide (IS) 211.1 113.1 15
Methyl-d3 β-D-Glucuronide (IS Qualifier) 211.1 85.1 22

Note: MRM transitions are instrument-dependent and require optimization. The characteristic neutral loss of the glucuronic acid moiety (176 Da) is often used for identifying potential transitions.[21]

Conclusion

The use of a stable isotope-labeled internal standard is indispensable for achieving accurate and reliable quantification in LC-MS/MS analysis of endogenous compounds like steroid hormones. Methyl-d3 β-D-Glucuronide Sodium Salt provides an effective tool for researchers to correct for matrix effects and procedural losses when analyzing steroid glucuronides.[5][9] The protocol outlined here offers a robust starting point for developing and validating high-performance analytical methods, ensuring data integrity and confidence in clinical and research settings.

References

  • Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. SciSpace. Available at: [Link]

  • Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative liquid chromatography–mass spectrometry analysis of steroid hormones in surface waters. ResearchGate. Available at: [Link]

  • Fan, Y., et al. (2019). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research. Available at: [Link]

  • Owen, L. J., et al. (2018). Multiplexed analysis of steroid hormones in human serum using novel microflow tile technology and LC–MS/MS. Journal of Chromatography B. Available at: [Link]

  • Agilent Technologies. (n.d.). LC/MS Application Note #19. Agilent. Available at: [Link]

  • Penning, T. M. (2010). Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications. Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

  • Jandova, V., et al. (2021). Recovery (R) and matrix effect (ME) of particular steroid hormones in percentage with the relative standard deviation (RSD) analyses by 2D-LC/MS/MS. ResearchGate. Available at: [Link]

  • Doue, M., et al. (2021). Internal calibration as an emerging approach for endogenous analyte quantification: Application to steroids. Analytica Chimica Acta. Available at: [Link]

  • Ojarikre, V. E. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Engineering. Available at: [Link]

  • Taylor, P. J. (2007). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical Chemistry. Available at: [Link]

  • Graham, M. R., et al. (2011). Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. Available at: [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available at: [Link]

  • Gessner, A., et al. (2022). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. Metabolites. Available at: [Link]

  • Qu, C., et al. (2020). Targeted LC–MS/MS analysis of steroid glucuronides in human urine. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

  • ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. Available at: [Link]

  • Zhang, A., et al. (2024). Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates. Analytical Chemistry. Available at: [Link]

  • St-Pierre, M. V., & Roy, R. (2011). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules. Available at: [Link]

  • United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC. Available at: [Link]

  • Lavanya, G., et al. (2013). Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]

  • Ghaedi, N., et al. (2025). Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. Clinica Chimica Acta. Available at: [Link]

  • Stachulski, A. V., & Row, T. N. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl beta-D-glucuronide. PubChem. Available at: [Link]

  • Corcoran, G. B. (1935). Reactions of Synthesis of Methyl D-Glucuronide. Loyola eCommons. Available at: [Link]

  • Zhang, A., et al. (2024). Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates. ACS Publications. Available at: [Link]

  • Lesellier, E., et al. (2015). Analysis of glucuronide and sulfate steroids in urine by ultra-high-performance supercritical-fluid chromatography hyphenated tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Qu, C., et al. (2020). Targeted LC-MS/MS analysis of steroid glucuronides in human urine. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

  • O'Connell, K., et al. (2023). Using LC-MS/MS to Determine Salivary Steroid Reference Intervals in a European Older Adult Population. Metabolites. Available at: [Link]

Sources

Application Note: Quantitative Direct Analysis of Glucuronide Metabolites using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of glucuronide metabolites—major Phase II conjugates formed by UDP-glucuronosyltransferases (UGTs)—is critical in Drug Metabolism and Pharmacokinetics (DMPK) and toxicology. However, these analytes present a "perfect storm" of bioanalytical challenges: high polarity, potential for in-source fragmentation, and, in the case of acyl glucuronides, severe chemical instability.

This guide details a robust protocol for the direct quantification of intact glucuronides using Stable Isotope Labeled Internal Standards (SIL-IS). Unlike analog standards, deuterated standards (SIL-IS) correct for the specific ionization suppression often observed in the early-eluting, ion-rich regions of Reverse Phase Liquid Chromatography (RPLC).

Technical Deep Dive: The SIL-IS Advantage

The Matrix Effect Challenge

Glucuronides are highly polar. In RPLC, they elute early, often co-eluting with unretained matrix components (salts, phospholipids, endogenous peptides). This results in Matrix Effects (ME) , where the ionization efficiency is suppressed or enhanced.[1][2]

  • Analog Standards: Often elute at different times than the analyte. If the analyte elutes in a suppression zone but the standard does not, quantification will be chemically invalid.

  • Deuterated Standards (SIL-IS): Ideally co-elute with the analyte. Therefore, any suppression affecting the analyte affects the SIL-IS to the exact same degree. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.

Mechanism of Correction

The following diagram illustrates how SIL-IS compensates for matrix effects during LC-MS/MS acquisition.

MatrixEffectCorrection Matrix Biological Matrix (Phospholipids/Salts) Source ESI Source (Ionization Competition) Matrix->Source Co-elution Analyte Target Glucuronide (m/z 450) Analyte->Source SIL_IS Deuterated Standard (m/z 453) SIL_IS->Source Signal_A Suppressed Signal (Analyte) Source->Signal_A Ion Suppression Signal_IS Suppressed Signal (SIL-IS) Source->Signal_IS Ion Suppression Result Final Ratio (A/IS) Unchanged Signal_A->Result Signal_IS->Result

Figure 1: Mechanism of Matrix Effect Correction. The SIL-IS experiences the exact same ionization competition as the analyte, normalizing the final quantitative ratio.

Critical Protocol: Sample Preparation & Stability

The Acyl Glucuronide Trap: Acyl glucuronides (formed from carboxylic acid drugs) are unstable at physiological pH (7.4) and alkaline pH. They undergo hydrolysis (back to parent) and intramolecular acyl migration (rearrangement to 2-, 3-, and 4-isomers).[3] Strict pH control is mandatory.

Protocol A: Stabilization & Extraction

Objective: Prevent degradation of acyl glucuronides during processing.

  • Sample Collection: Collect blood into tubes containing esterase inhibitors (e.g., organophosphates) if plasma esterases are active for the specific drug.

  • Immediate Acidification:

    • Action: Immediately upon plasma separation, add mild acid (e.g., 0.5% Formic Acid or Acetate Buffer pH 4.0) to the sample.

    • Target pH: Maintain pH between 3.0 and 4.5.

    • Why: Acyl migration is base-catalyzed; hydrolysis is minimized in mild acid [1].

  • SIL-IS Addition:

    • Add the deuterated standard (e.g., Glucuronide-D3) before any extraction step. This corrects for extraction efficiency losses.

  • Protein Precipitation (PPT):

    • Add 3 volumes of ice-cold Acetonitrile (containing 0.1% Formic Acid) to 1 volume of plasma.

    • Note: Methanol can sometimes cause transesterification of acyl glucuronides; Acetonitrile is preferred.

  • Centrifugation: 4,000 x g for 10 mins at 4°C.

  • Dilution: Dilute the supernatant with water (containing 0.1% Formic Acid) to match the initial mobile phase composition (preventing peak broadening).

LC-MS/MS Method Development

Chromatographic Separation

Glucuronides are polar. Standard C18 columns often fail to retain them, causing them to elute in the "void volume" where salt suppression is highest.

  • Column Selection: Use a Polar-Embedded C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Recommendation: Acquity HSS T3 or equivalent (withstands 100% aqueous mobile phase).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at low organic (e.g., 1-5% B) to trap the glucuronide.

Mass Spectrometry & In-Source Fragmentation

A critical artifact in glucuronide analysis is In-Source Fragmentation (ISF) . The glucuronide bond is weak.[4] If the source voltage (Cone Voltage/Declustering Potential) is too high, the glucuronide (MW 450) will fragment into the Parent Drug (MW 274) before entering the collision cell.

The Risk: If the Glucuronide and Parent co-elute, the ISF-generated parent ions will be detected in the Parent Drug channel, causing a false positive or overestimation of the parent drug concentration [2].

Validation Step:

  • Inject a pure Glucuronide standard.

  • Monitor the MRM transition for the Parent Drug.

  • If a peak appears in the Parent channel at the Glucuronide retention time, ISF is occurring.

  • Optimization: Lower the Cone Voltage/Declustering Potential until this "crosstalk" is minimized (<1%).

Experimental Workflow Diagram

The following diagram outlines the decision tree for developing a glucuronide assay, highlighting the critical "Stop/Go" decision points regarding stability and fragmentation.

Workflow Start Start Method Development StabCheck Check Stability: Is it an Acyl Glucuronide? Start->StabCheck Acidify Protocol A: Acidify Plasma (pH 3-4) StabCheck->Acidify Yes Neutral Standard Prep StabCheck->Neutral No (Ether/N-gluc) IS_Select Select IS: Deuterated Glucuronide Acidify->IS_Select Neutral->IS_Select LC_Dev LC Optimization: Separate Parent vs. Glucuronide IS_Select->LC_Dev ISF_Check In-Source Fragmentation Check: Inject Pure Glucuronide LC_Dev->ISF_Check Fail_ISF Parent Signal Detected? ISF_Check->Fail_ISF Run Parent MRM Opt_Source Lower Cone Voltage/ Declustering Potential Fail_ISF->Opt_Source Yes Pass_ISF No Parent Signal Fail_ISF->Pass_ISF No Opt_Source->ISF_Check Re-inject Final Validate per FDA/EMA Guidelines Pass_ISF->Final

Figure 2: Method Development Workflow. Note the critical loop for optimizing source parameters to prevent In-Source Fragmentation.

Data Presentation: Quantifying Matrix Effects

When validating the method (per FDA Bioanalytical Method Validation Guidance [3]), you must quantify the Matrix Factor (MF). The use of SIL-IS should normalize the IS-normalized MF to approximately 1.0.

Table 1: Comparison of Matrix Factor (MF) Correction Hypothetical data demonstrating the failure of Analog IS vs. success of SIL-IS in a high-suppression matrix.

Matrix SourceAnalyte Peak Area (Raw)Suppression (%)Analog IS Ratio (Response)SIL-IS Ratio (Response)
Water (Neat) 1,000,0000%1.001.00
Plasma Lot 1 800,000-20%0.92 (Under-estimates)1.01 (Corrected)
Plasma Lot 2 500,000-50%0.65 (Fail)0.99 (Corrected)
Hemolyzed 400,000-60%0.55 (Fail)0.98 (Corrected)
  • Interpretation: In Plasma Lot 2, the analyte is suppressed by 50%. The Analog IS (eluting later) was only suppressed by 20%, leading to a calculated ratio that is too low. The SIL-IS was suppressed by the exact same 50%, so the ratio (

    
    ) remained accurate.
    

Troubleshooting & Optimization

The Deuterium Isotope Effect

While SIL-IS is the gold standard, Deuterium is slightly less lipophilic than Hydrogen.

  • Observation: In high-resolution RPLC, a highly deuterated standard (e.g., D9-Glucuronide) may elute slightly earlier than the native analyte.

  • Risk: If the matrix suppression zone is extremely sharp/narrow, the IS and Analyte might experience different suppression levels.

  • Solution: Use D3 or D4 labeled standards if possible (minimal shift). If using D9+, ensure the chromatographic peak is not eluting on a steep gradient of suppression (e.g., divert the first 1-2 minutes of flow to waste).

Sensitivity Issues

Glucuronides ionize well in Negative Mode (ESI-) due to the carboxylic acid, but Positive Mode (ESI+) is often preferred for better S/N ratio if the parent structure has basic nitrogens.

  • Tip: If using ESI+, add Ammonium Formate (2-10 mM) to the mobile phase to encourage ionization and improve peak shape.

References

  • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring.[5] Available at: [Link]

  • FDA. (2018).[6] Bioanalytical Method Validation Guidance for Industry.[6][7] U.S. Food and Drug Administration.[6][8] Available at: [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[9][10][11][12][13] Available at: [Link]

  • Xu, X., et al. (2007). In-source fragmentation of glucuronide conjugates in LC-MS/MS. Journal of Mass Spectrometry. Available at: [Link]

Sources

"Methyl-d3 β-D-Glucuronide Sodium Salt" for forensic toxicology screening

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for forensic toxicologists and analytical chemists. It addresses the critical need for specific biomarkers in methanol exposure cases, distinguishing between accidental poisoning, chronic alcoholism, and background endogenous levels.

Application of Methyl-d3 β-D-Glucuronide Sodium Salt as an Internal Standard

Abstract & Forensic Significance[1][2][3]

While Ethyl Glucuronide (EtG) is the gold standard for monitoring ethanol consumption, Methyl β-D-Glucuronide (MeG) is emerging as a critical biomarker for Methanol (MeOH) exposure.

Methanol is metabolized primarily into toxic Formaldehyde and Formic Acid.[1] However, Formic Acid is endogenous and non-specific. A minor pathway (<1%) involves the conjugation of Methanol with Glucuronic Acid via UDP-Glucuronosyltransferase (UGT) enzymes to form MeG.

Why use Methyl-d3 β-D-Glucuronide?

  • Definitive Proof of Intake: Unlike Formic Acid, MeG is not naturally present in significant quantities in abstinent individuals. Its presence is a definitive marker of Methanol ingestion.

  • Timeline Extension: MeG has a longer half-life than Methanol, extending the window of detection in urine.

  • differentiation: In cases of surrogate alcohol consumption (e.g., consuming cleaning fluids or tainted spirits), the ratio of EtG to MeG can reveal the nature of the toxicant.

This protocol details the use of Methyl-d3 β-D-Glucuronide Sodium Salt as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and ionization suppression in LC-MS/MS analysis.

Chemical Profile & Mechanism[4][5]
2.1 The Molecule
  • Compound: Methyl-d3 β-D-Glucuronide Sodium Salt

  • Chemical Formula: C₇H₈D₃NaO₇

  • Role: Internal Standard (IS) for quantitative analysis.[2][3]

  • Stability: The sodium salt form enhances water solubility, crucial for aqueous mobile phases used in HILIC chromatography.

2.2 Metabolic Pathway (The "Why")

Methanol metabolism is competitive with Ethanol. Ethanol has a higher affinity for Alcohol Dehydrogenase (ADH).[4] When both are present, Methanol metabolism is inhibited, causing it to accumulate. Once Ethanol is cleared, Methanol is metabolized via two pathways:

  • Oxidative (Major/Toxic): ADH converts Methanol to Formaldehyde

    
     Formic Acid (Causes blindness/acidosis).
    
  • Conjugative (Minor/Non-Toxic): UGT enzymes conjugate Methanol to MeG (Excreted in urine).

Diagram 1: Methanol Metabolic Fate & Biomarker Formation

MethanolMetabolism MeOH Methanol (CH3OH) Formaldehyde Formaldehyde MeOH->Formaldehyde Major Pathway (>95%) MeG Methyl Glucuronide (MeG) MeOH->MeG Minor Pathway (<1%) Specific Biomarker ADH Alcohol Dehydrogenase (ADH) ADH->Formaldehyde Catalyst UGT UGT Enzymes (Phase II) UGT->MeG Glucuronidation FormicAcid Formic Acid (Toxic/Endogenous) Formaldehyde->FormicAcid Urine Urinary Excretion (Forensic Window) FormicAcid->Urine Non-Specific MeG->Urine

Caption: Competitive metabolic pathways of Methanol. The green path represents the formation of the specific forensic marker MeG.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify MeG in human urine using Methyl-d3 MeG as the Internal Standard.

3.1 Materials
  • Analyte: Methyl β-D-Glucuronide (Standard).[5][6]

  • Internal Standard: Methyl-d3 β-D-Glucuronide Sodium Salt (1 mg/mL stock in water).

  • Matrix: Drug-free human urine.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid, Ammonium Formate.

3.2 Sample Preparation (Dilute-and-Shoot)

Method Justification: Glucuronides are highly polar and difficult to extract with traditional Liquid-Liquid Extraction (LLE). While SPE (Solid Phase Extraction) is possible, "Dilute-and-Shoot" minimizes loss and maximizes throughput.

  • Centrifugation: Centrifuge urine sample at 10,000 rpm for 5 minutes to remove particulates.

  • Aliquot: Transfer 50 µL of urine supernatant to an autosampler vial.

  • IS Addition: Add 10 µL of Methyl-d3 MeG working solution (e.g., 10 µg/mL).

  • Dilution: Add 440 µL of Mobile Phase A (0.1% Formic Acid in Water).

    • Note: High aqueous dilution prevents solvent mismatch effects on early-eluting polar peaks.

  • Vortex: Mix thoroughly for 30 seconds.

  • Injection: Inject 5-10 µL into the LC-MS/MS.

3.3 LC Conditions (HILIC Mode)

Justification: Reverse-phase C18 columns often fail to retain small, polar glucuronides. A HILIC (Hydrophilic Interaction Liquid Chromatography) column or a specialized "High-Aqueous" C18 column provides superior retention.

  • Column: Amide HILIC or Fluorophenyl (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Table 1: LC Gradient Profile

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Action
0.001090Initial (HILIC conditions)
1.001090Hold
5.005050Ramp (Elution)
5.101090Return to Initial
8.001090Re-equilibration
3.4 MS/MS Parameters
  • Source: Electrospray Ionization (ESI) – Negative Mode .[2]

  • Rationale: Glucuronides (carboxylic acid moiety) ionize best in negative mode

    
    .
    

Table 2: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Methyl Glucuronide 207.175.085.015 / 25
Methyl-d3 Glucuronide (IS) 210.175.085.015 / 25

Note on Transitions: The precursor ion for the IS shifts by +3 Da (207 → 210) due to the deuterated methyl group. The product ions (m/z 75, 85) correspond to the glucuronide ring cleavage; since the methyl group is lost or the ring fragments are identical, the product ions remain the same, but the retention time and precursor specificity ensure accuracy.

Analytical Workflow & Logic

Diagram 2: Forensic Workflow for Methanol Screening

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing UrineSample Urine Sample (50 µL) IS_Add Add IS: Methyl-d3 β-D-Glucuronide UrineSample->IS_Add Dilution Dilution (1:10) Mobile Phase A IS_Add->Dilution LC HILIC Separation (Retain Polar MeG) Dilution->LC MS ESI (-) MS/MS MRM Mode LC->MS Ratio Calculate Area Ratio (MeG Area / MeG-d3 Area) MS->Ratio Quant Quantification vs Calibration Curve Ratio->Quant

Caption: Step-by-step analytical workflow from sample intake to quantification.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is a "self-validating system" (Part 2 Requirement), adhere to these criteria:

  • IS Response Stability: The absolute area of Methyl-d3 MeG should not vary by more than ±20% across the run. A drop indicates matrix suppression (ion quenching).

  • Retention Time Locking: The Relative Retention Time (RRT) of MeG to MeG-d3 must be 1.00 ± 0.02.

  • Ion Ratio Confirmation: The ratio of the Quantifier (75.0) to Qualifier (85.0) ion must match the calibration standard within ±20%. This prevents false positives from interfering isobaric compounds.

  • Carryover Check: Inject a blank solvent after the highest calibrator. MeG area in the blank must be <20% of the Lower Limit of Quantitation (LLOQ).

References
  • Hoiseth, G., et al. (2010). Ethyl glucuronide in hair as a marker of alcohol consumption. Forensic Science International. Link

  • Albermann, M. E., et al. (2012). Determination of methyl glucuronide in human urine by LC-MS/MS. Analytical and Bioanalytical Chemistry. Link

  • Wurst, F. M., et al. (2015). Alcohol Biomarkers in Clinical and Forensic Contexts. Alcoholism: Clinical and Experimental Research. Link

  • Palmer, R. B. (2009).[7] A review of the use of ethyl glucuronide as a marker for ethanol consumption in forensic and clinical medicine. Seminars in Diagnostic Pathology. Link

  • National Institutes of Health (PubChem). Methyl beta-D-glucuronide sodium salt - Chemical Properties. Link

Sources

Use of "Methyl-d3 β-D-Glucuronide Sodium Salt" in environmental sample analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Quantification of Hydrophilic Glucuronide Conjugates in Environmental Matrices

Abstract

The accurate quantification of Phase II drug metabolites—specifically glucuronide conjugates—in environmental water samples is critical for Wastewater-Based Epidemiology (WBE) and environmental risk assessment. However, these analytes face two major analytical challenges: (1) high susceptibility to bacterial deconjugation during transport, and (2) significant ion suppression in the "void volume" of Reverse Phase LC due to their extreme polarity.

This guide details the use of Methyl-d3 β-D-Glucuronide Sodium Salt (Methyl-d3-Gluc) as a specialized Internal Standard (IS) . Due to its low molecular weight and high polarity, Methyl-d3-Gluc serves as an ideal surrogate for monitoring the extraction efficiency and matrix effects of early-eluting, hydrophilic glucuronides (e.g., ethyl glucuronide, morphine-3-glucuronide) in complex environmental matrices.

Introduction: The Stability & Polarity Challenge

In environmental analysis, parent drugs are often less persistent than their glucuronidated metabolites. However, glucuronides are frequently under-reported because they are cleaved back to the parent compound by bacterial


-glucuronidases present in sewage. Furthermore, their high water solubility makes them difficult to capture using standard Solid Phase Extraction (SPE) protocols.

Why Methyl-d3 β-D-Glucuronide?

  • Structural Rigidity: The deuterium labeling (d3 on the methyl group) provides a mass shift (+3 Da) stable against back-exchange in aqueous solvents.

  • Polarity Stress Test: Methyl-d3-Gluc is one of the most polar glucuronides possible. If your method successfully recovers this compound, it validates the system's ability to retain and quantify larger, less polar drug conjugates (e.g., steroid glucuronides).

  • Methanol Biomarker: It is the direct isotopic standard for Methyl Glucuronide, a biomarker for methanol exposure, distinct from the ethanol marker Ethyl Glucuronide (EtG).

Chemical Profile & Preparation

PropertySpecification
Compound Name Methyl-d3 β-D-Glucuronide Sodium Salt
CAS Number 134253-42-2 (Unlabeled parent: 165220-00-4)
Molecular Formula C₇H₈D₃NaO₇
Molecular Weight ~233.17 g/mol
Solubility >50 mg/mL in Water (Highly Hydrophilic)
Storage -20°C, Hygroscopic (Store in desiccator)

Stock Solution Preparation:

  • Primary Stock (1 mg/mL): Dissolve 1 mg of Methyl-d3-Gluc in 1 mL of LC-MS grade Methanol:Water (50:50 v/v). Note: Pure methanol may precipitate the sodium salt; water is essential.

  • Working IS Solution (1 µg/mL): Dilute the Primary Stock in 0.1% Formic Acid in Water. Prepare fresh weekly.

Experimental Workflow

The following workflow utilizes a "Trap-and-Elute" strategy or specialized SPE to retain this highly polar compound.

Step 1: Sample Collection & Preservation (Critical)
  • Matrix: Raw Influent Wastewater or Surface Water.

  • Preservation: Immediately upon collection, adjust sample pH to 3.0 using 2M HCl to inhibit bacterial

    
    -glucuronidase activity.
    
  • Filtration: Filter through 0.45 µm glass fiber filters (GFF) to remove suspended solids.

Step 2: Internal Standard Addition

Add 20 µL of the Working IS Solution (1 µg/mL) to 50 mL of filtered water sample before extraction.

  • Rationale: Adding IS prior to SPE corrects for recovery losses during the extraction of polar analytes.

Step 3: Solid Phase Extraction (SPE)

Standard C18 cartridges will not retain Methyl-d3-Gluc. Use a Polymeric HLB (Hydrophilic-Lipophilic Balance) or a Mixed-Mode Anion Exchange (MAX) cartridge.

  • Cartridge: Oasis MAX or equivalent (150 mg).

  • Conditioning: 3 mL Methanol followed by 3 mL Water.

  • Loading: Load 50 mL sample at 2 mL/min.

  • Wash: 2 mL of 5% Ammonium Hydroxide (removes neutrals/bases).

  • Elution: 2 mL of Methanol containing 2% Formic Acid.

    • Mechanism:[1] The acidification protonates the carboxylic acid on the glucuronide (pKa ~2.9), breaking the ionic interaction and allowing elution.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 200 µL of Mobile Phase A (0.1% Formic Acid in Water).

Step 4: LC-MS/MS Analysis

Due to high polarity, standard Reverse Phase (C18) often results in elution at the void volume. HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 is required.

  • Column: Waters XBridge BEH Amide (HILIC) or Phenomenex Luna Omega Polar C18.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient (HILIC Mode): Start at 95% B (high organic), ramp down to 50% B over 8 minutes.

  • Ionization: ESI Negative Mode (Glucuronides ionize preferentially as [M-H]⁻).

MRM Transitions:

  • Precursor Ion: m/z 224.1 [M-Na-H]⁻ (Deprotonated free acid form)

  • Product Ion (Quant): m/z 113.0 (Cleavage of glucuronic acid ring)

  • Product Ion (Qual): m/z 85.0 or 75.0

Visualization of Workflow

G cluster_logic Internal Standard Function Sample Environmental Sample (Wastewater/River) Preservation Acidification (pH 3.0) Inhibits Glucuronidase Sample->Preservation Immediate Spike Spike IS: Methyl-d3-Glucuronide Preservation->Spike Before Filtration SPE SPE Extraction (Mixed-Mode Anion Exchange) Spike->SPE Equilibration LCMS LC-MS/MS Analysis (ESI Negative Mode) SPE->LCMS Eluate Reconstitution Data Quantification & Matrix Correction LCMS->Data Ratio IS/Analyte IS_Logic Methyl-d3-Gluc co-elutes with polar interferences, correcting for ion suppression. LCMS->IS_Logic

Figure 1: Analytical workflow for glucuronide analysis in wastewater, highlighting the critical preservation and IS spiking steps.

Data Analysis & Calculations

To ensure scientific integrity, quantification must use the Response Factor (RF) method derived from the internal standard.

1. Response Factor (RF) Calculation:



2. Matrix Effect (ME) Assessment: Since environmental waters are "dirty," you must quantify the Matrix Effect to validate the method.



  • Acceptance Criteria: ME should be between -20% and +20%. If Methyl-d3-Gluc shows -50% suppression, it indicates that the SPE cleanup is insufficient for polar compounds, and the method must be re-optimized (e.g., additional wash steps).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low IS Recovery (<40%) Breakthrough on SPE column.Methyl-d3-Gluc is too polar for C18. Switch to MAX (Anion Exchange) or Porous Graphitic Carbon (PGC) columns.
Signal Instability Sodium adduct formation.Ensure mobile phase contains Ammonium Formate (10mM) to suppress Na+ adducts and promote [M-H]- formation.
Peak Tailing Secondary interactions.In HILIC, increase buffer ionic strength. In Reverse Phase, ensure column is fully end-capped.
Back-Exchange Deuterium loss.Unlikely with Methyl-d3 (C-D bonds are stable). If observed, check for acidic hydrolysis of the glycosidic bond (pH < 2 for prolonged periods).

References

  • Brunner, A. M., et al. (2020). "Determination of polar organic micropollutants in surface water using mixed-mode solid-phase extraction and liquid chromatography-tandem mass spectrometry." Journal of Chromatography A. Link

  • Gracia-Lor, E., et al. (2017). "Measuring biomarkers in wastewater as a new source of epidemiological information: Current state and future perspectives." Environment International. Link

  • Sigma-Aldrich. (2023). "Methyl-d3 beta-D-glucuronide sodium salt Product Specification." Merck Life Science. Link

  • Wiergsma, J., et al. (2021).[2] "Stability of glucuronide conjugates in wastewater: Implications for wastewater-based epidemiology." Water Research. Link

  • US EPA. (2022). "Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS." United States Environmental Protection Agency. Link

Sources

Troubleshooting & Optimization

Matrix effects of "Methyl-d3 β-D-Glucuronide Sodium Salt" in plasma samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioanalysis of Methyl-d3


-D-Glucuronide 

Subject: Troubleshooting Matrix Effects & Ion Suppression in Plasma Assays Analyte: Methyl


-D-Glucuronide (MetG) & Methyl-d3 

-D-Glucuronide (IS) Context: LC-MS/MS Quantification in Human/Animal Plasma

Executive Summary: The "Polarity Trap"

As a Senior Application Scientist, I often see researchers treat Methyl


-D-Glucuronide (MetG) like a standard lipophilic drug. This is the primary cause of assay failure.

The Core Issue: MetG is an extremely polar, hydrophilic metabolite (logP < 0). On standard C18 columns, it elutes very early—often near the void volume (


). This is the "Danger Zone" where unretained salts and endogenous plasma components (proteins, phospholipids) co-elute.

The Consequence: Even if you use the stable isotope-labeled internal standard (SIL-IS), Methyl-d3


-D-Glucuronide , you are not immune to errors. If the matrix suppression is severe (>50%), your sensitivity vanishes. Worse, if the Deuterium Isotope Effect causes the IS to separate slightly from the analyte, the IS will no longer correct for the ionization fluctuation, leading to quantitative bias.

Diagnostic Workflow: Do I Have a Matrix Effect?

Before changing your extraction method, you must visualize the invisible. We use the Post-Column Infusion (PCI) method. This is the "Truth Serum" for your LC-MS/MS method.

Protocol: Post-Column Infusion Setup

  • Setup: Connect a syringe pump containing your analyte (Methyl-d3

    
    -D-Glucuronide) to the LC flow via a T-tee piece after the column but before the MS source.
    
  • Infusion: Infuse the standard continuously (e.g., 10 µL/min) to generate a steady baseline signal in the MS.

  • Injection: Inject a "Blank Plasma Extract" (processed exactly like a sample) into the LC.

  • Observation: Watch the baseline. A dip indicates Ion Suppression ; a spike indicates Ion Enhancement .

Visualization of the Mechanism:

MatrixEffect cluster_LC LC Separation cluster_ESI ESI Source (Ionization) Analyte Analyte (Methyl-d3) Droplet Charged Droplet Analyte->Droplet PLs Phospholipids (Matrix) PLs->Droplet Co-elution Competition Charge Competition Droplet->Competition Detector MS Detector Signal Drop Competition->Detector Suppression (Analyte loses charge to Matrix)

Figure 1: Mechanism of Ion Suppression. Co-eluting phospholipids steal charge from the analyte in the ESI droplet, reducing the detectable signal.

The Hidden Trap: The Deuterium Isotope Effect

User Question: "I am using Methyl-d3 as an Internal Standard. Why are my QC samples failing accuracy limits despite using a SIL-IS?"

Technical Explanation: Deuterium (


H) is slightly more lipophilic than Hydrogen (

H) due to a lower zero-point vibrational energy, which shortens the C-D bond. In Reversed-Phase Chromatography (RPLC), deuterated isotopologues often elute earlier than the non-deuterated analyte.
  • The Shift: For small polar molecules like Methyl Glucuronide, this shift might be 0.1–0.2 minutes.

  • The Risk: If your analyte elutes at 1.5 min (suppression zone) and your Methyl-d3 IS elutes at 1.4 min (clean zone), the IS is not experiencing the same matrix effect as the analyte. The correction factor fails.

Solution:

  • Check Retention Times: Overlay the chromatograms of the Analyte and the IS. If

    
     min, you have a problem.
    
  • Switch IS: If available, use a

    
    C-labeled IS (Methyl-
    
    
    
    C
    
    
    -D-Glucuronide). Carbon-13 does not cause retention time shifts.
  • Improve Chromatography: Move the analyte away from the suppression zone (see Section 5).

Sample Preparation: The "Sodium Salt" Factor

User Question: "Does the Sodium Salt form affect my extraction?"

Answer: Yes, but not how you think.

  • In Solution: The salt dissociates immediately. You are analyzing the glucuronide anion (negative mode) or the neutral molecule (positive mode).

  • The Trap: If you use simple Protein Precipitation (PPT) with Acetonitrile, the sodium ions (

    
    ) remain in the supernatant.
    
  • MS Consequence: High

    
     load promotes the formation of sodium adducts 
    
    
    
    in positive mode, splitting your signal between the protonated ion
    
    
    and the adduct. This lowers sensitivity.

Recommended Protocol: Phospholipid Removal (Hybrid SPE) Do not use simple protein precipitation.

StepProcedureRationale
1. Load 100 µL Plasma + 10 µL IS (Methyl-d3)Standard addition.
2. Precipitate Add 300 µL 1% Formic Acid in Acetonitrile to a Phospholipid Removal Plate (e.g., Ostro™, Phree™).Acid breaks protein binding; Acetonitrile precipitates proteins.
3. Agitate Vortex/Shake for 2 mins.Ensures complete precipitation.
4. Elute Apply vacuum. Collect filtrate.The plate media selectively retains phospholipids (the major suppressors).
5. Dry/Recon Evaporate and reconstitute in 100% Aqueous Mobile Phase .CRITICAL: Reconstituting in organic solvent will cause "solvent effect" (peak broadening) for this polar analyte.

Chromatographic Optimization

Objective: Retain the polar glucuronide long enough to separate it from the unretained salts and the late-eluting phospholipids.

Recommended Column Chemistry:

  • Do NOT use: Standard C18 (Retention will be near zero).

  • USE: Polar-Embedded C18 (e.g., Waters T3, Phenomenex Kinetex Polar C18) or Fluorophenyl phases.

Gradient Strategy:

Gradient Start Initial Hold (0-1 min) 100% Aqueous (0% B) Elution Ramp to 30% B (1-3 min) Analyte Elutes ~2.5 min Start->Elution Wash Hard Wash to 95% B (3-5 min) Remove Phospholipids Elution->Wash Reequil Re-equilibration (5-7 min) Return to 0% B Wash->Reequil

Figure 2: LC Gradient Strategy. The initial 100% aqueous hold is required to "trap" the polar glucuronide at the head of the column.

FAQ: Technical Support

Q1: I see a peak in my blank plasma at the retention time of Methyl-d3. Is my IS impure?

  • Diagnosis: Likely "Crosstalk" or Isobaric Interference.

  • Check: Does the unlabelled Methyl Glucuronide have a natural isotope that overlaps with the d3 transition? (Usually negligible for d3).

  • More Likely: Fragmentation of endogenous plasma glucuronides (like Ethyl Glucuronide) might share a transition if resolution is poor.

  • Action: Improve chromatographic resolution.

Q2: My linearity is poor at the low end (LLOQ).

  • Cause: Matrix absorption. Active sites in the plasma or on the column may be irreversibly binding the analyte at low concentrations.

  • Fix: Use a "Matrix-Matched" calibration curve (standards prepared in blank plasma, not solvent). This ensures the matrix effect is identical for standards and samples.

Q3: Should I use Positive or Negative Ionization mode?

  • Recommendation: Negative Mode (ESI-) is generally superior for Glucuronides (

    
    ).
    
  • Reason: Glucuronides are acidic (carboxylic acid moiety). They ionize readily in negative mode with less background noise than positive mode, which suffers from Na+ and K+ adduct formation.

References

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

    • Relevance: Defines the "Matrix Factor" calculation and requirements for valid
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

    • Relevance: The foundational paper establishing the standard method for calculating M
  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]

    • Relevance: Demonstrates the superiority of Phospholipid Removal plates over Protein Precipit
  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?

Preventing in-source fragmentation of "Methyl-d3 β-D-Glucuronide Sodium Salt"

Technical Support Center: Optimizing Stability of Methyl-d3 -D-Glucuronide

Topic: Preventing In-Source Fragmentation (ISF) of Methyl-d3

Role:Date:

Executive Summary & Mechanism of Failure

The Challenge: Methyl-d3

The Phenomenon (In-Source Fragmentation): In-source fragmentation (ISF) occurs when the internal energy supplied to the ion in the atmospheric pressure interface (API) exceeds the activation energy of the glycosidic bond before the ion enters the mass analyzer (Q1).

The Consequence: The mass spectrometer detects the fragment (glucuronic acid moiety or aglycone) rather than the intact parent ion.

  • Quantitation Errors: Variable ISF ratios between samples lead to poor IS consistency and high %CV.

  • Sensitivity Loss: The signal for the precursor ion (

    
     or $[M+Na]^+ $) is depleted.
    
  • Crosstalk: If you are analyzing the non-deuterated analyte simultaneously, ISF can create spectral overlap if the fragmentation neutralizes the isotopic label (e.g., if the label is on the lost aglycone).

Diagnostic Workflow: Is it ISF or Chemical Degradation?

Before optimizing instrument parameters, you must distinguish between degradation in the vial (hydrolysis) and fragmentation in the source (ISF).

Experiment 1: The Flow Injection Ramp

Do not use a column for this test to rule out chromatographic effects.

Protocol:

  • Prepare a neat standard of Methyl-d3

    
    -D-Glucuronide (1 µg/mL) in 50:50 Water:Methanol (10mM Ammonium Acetate).
    
  • Bypass the LC column (connect injector directly to source).

  • Inject the standard while acquiring data in Q1 Scan mode (Full Scan).

  • Observation:

    • Peak A: Intact Parent (e.g., m/z 210 for negative mode

      
      ).
      
    • Peak B: Fragment (e.g., m/z 193 for Glucuronic Acid or m/z 175 for Glucuronolactone).

  • Interpretation:

    • If Peak B is present even at the lowest possible Cone Voltage (e.g., 5V), chemical hydrolysis in the vial is likely.

    • If Peak B intensity increases as you ramp Cone Voltage, ISF is the culprit.

Module 1: Hardware Optimization (The Source)

Core Directive: Glucuronides are "soft" ions. They require gentle desolvation. The most critical parameter is the Cone Voltage (Waters) or Declustering Potential (Sciex).

Optimization Protocol: The "Survival Yield" Plot

To find the optimal balance between signal intensity and fragmentation, you must generate a survival yield curve.

Step-by-Step Guide:

  • Infuse the Methyl-d3

    
    -D-Glucuronide standard at 10 µL/min.
    
  • Monitor two channels:

    • Channel 1: Parent Ion (Intact).

    • Channel 2: In-Source Fragment (Glucuronic Acid moiety, m/z 193 or 175).

  • Ramp the Cone Voltage/DP from 0V to 100V in increments of 5V.

  • Plot the intensity of both channels.

Optimal Setting: Select the voltage where the Parent Ion is at 80-90% of its maximum intensity, before the Fragment channel begins to rise exponentially. Do not simply pick the highest signal intensity , as this often sits on the "cliff" of fragmentation instability.

OptimizationWorkflowStartStart OptimizationInfuseInfuse Std(10 µL/min)Start->InfuseRampRamp Cone Voltage(0-100V)Infuse->RampMonitorMonitor Ratio:Parent vs. FragmentRamp->MonitorPlotPlot Survival YieldMonitor->PlotSelectSelect Voltage@ 90% Max IntensityPlot->Select

Figure 1: Workflow for determining the optimal Cone Voltage (Declustering Potential) to maximize sensitivity while minimizing in-source fragmentation.

Module 2: Chromatographic & Chemical Strategy

If source optimization does not fully resolve the issue, the mobile phase chemistry must be adjusted to stabilize the ion during the desolvation process.

Mobile Phase Considerations
ParameterRecommendationScientific Rationale
pH Neutral (pH 6.5 - 7.5) Acidic pH promotes protonation of the glycosidic oxygen, the first step in hydrolysis/cleavage. Neutral pH stabilizes the carboxylate group (

), making the molecule less prone to fragmentation in negative mode ESI.
Buffer Ammonium Acetate (5-10 mM) Provides a gentle buffering capacity. Avoids the strong proton-donating capability of Formic Acid.
Organic Modifier Acetonitrile Methanol can sometimes participate in solvolysis reactions or proton transfer more actively than ACN in the source plasma.
The "Co-elution" Trap

If ISF occurs, the fragment (Glucuronic acid) will appear at the same retention time as your Methyl-d3 Glucuronide.

  • Action: Ensure your chromatography separates the natural Glucuronic Acid (if present in the sample) from your Methyl-d3 Glucuronide.

  • Why: If they co-elute, you cannot distinguish between "Glucuronic Acid naturally in the sample" and "Glucuronic Acid created by ISF of your standard."

Troubleshooting FAQs

Q1: I see a signal for the aglycone (Methanol-d3) in my blank. Is this carryover or ISF?

  • Answer: Methanol is too small and volatile to be easily seen as a distinct peak in standard drug LC-MS setups. If you are seeing a background signal, it is likely contamination in your solvent lines, not ISF. ISF of this compound usually results in the detection of the sugar moiety (m/z 193/175), not the neutral lost methanol.

Q2: My peak area for Methyl-d3 Glucuronide decreases over the course of a 24-hour run.

  • Answer: This indicates in-vial stability issues, not ISF. Glucuronides can hydrolyze in aqueous solution over time, especially if the autosampler is not cooled.

    • Fix: Set autosampler temperature to 4°C.

    • Fix: Adjust sample diluent to pH 7.0 (using Ammonium Acetate). Avoid acidic diluents (like 0.1% Formic Acid) for storage.

Q3: Can I use "Soft" ionization techniques like APCI instead of ESI?

  • Answer: Generally, No . APCI (Atmospheric Pressure Chemical Ionization) requires high temperatures (vaporizer >300°C) which will almost certainly thermally degrade the glucuronide before it ionizes. ESI is the preferred method, provided the Cone Voltage is optimized.

References & Authoritative Grounding

  • Xu, Y., et al. (2015).[1] Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry.

    • Relevance: Establishes the fundamental mechanism of ISF in metabolite analysis and the risk of misidentification.

  • FDA Bioanalytical Method Validation Guidance for Industry (2018).

    • Relevance: Provides the regulatory framework for stability testing (bench-top, autosampler) required to distinguish chemical instability from instrumental fragmentation.

  • Levsen, K., et al. (2005). Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview. Journal of Chromatography A.

    • Relevance: Detailed review of glucuronide fragmentation pathways in mass spectrometry.

  • ResearchGate Discussion on Glucuronide ISF .

    • Relevance: Specifically identifies Cone Voltage as the critical parameter for controlling glucuronide dissociation.

"Methyl-d3 β-D-Glucuronide Sodium Salt" stability in long-term storage

[1]

Part 4: Summary Data Tables

Table 1: Stability Profile Summary
ParameterSolid State (Lyophilized)Solution (MeOH/Water)Solution (Acidic pH < 4)
Storage Temp -20°C-80°CUnstable
Shelf Life > 2 Years6-12 Months< 24 Hours
Primary Risk Moisture (Hygroscopic)Evaporation / Precip.[1]Hydrolysis
Light Sensitivity Low (Protect as precaution)LowLow
Table 2: Physico-Chemical Properties
PropertyValueNote
Molecular Weight ~233.17 g/mol Includes Na + 3 Deuteriums
Solubility Water, MeOH, DMSOPoor in Acetonitrile/Hexane
pKa ~3.2 (Glucuronic Acid moiety)Solution pH should be > 5.0
Hygroscopicity HighDesiccation required

References

  • Sigma-Aldrich. Methyl β-D-glucuronide sodium salt Product Information & COA. Retrieved from [1]

  • Cayman Chemical. Glucuronide Standards Storage and Stability Guidelines. Retrieved from

  • National Institutes of Health (PubChem). Methyl beta-D-glucuronide (Compound Summary). Retrieved from [1]

  • ResolveMass Laboratories. Deuterated Standards for LC-MS Analysis: Stability and Handling. Retrieved from

  • CovaChem. Beta-Glucuronidase in the Hydrolysis of Glucuronide-Drug Conjugates. Retrieved from

Impact of pH on "Methyl-d3 β-D-Glucuronide Sodium Salt" stability and ionization

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to pH-Related Stability and Ionization for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing solutions of Methyl-d3 β-D-Glucuronide Sodium Salt?

The stability of Methyl-d3 β-D-Glucuronide Sodium Salt is significantly influenced by pH. For short-term storage (hours to a few days), refrigeration at 4°C in a slightly acidic to neutral buffer (pH 6.0-7.5) is recommended.[1] For long-term storage, it is advisable to store solutions frozen at -20°C or -80°C, also in a neutral buffer.[1][2] Strongly acidic or basic conditions should be avoided, as they can lead to hydrolysis of the glucuronide bond.

Q2: My Methyl-d3 β-D-Glucuronide Sodium Salt appears to be degrading in my samples. What could be the cause?

Degradation is often linked to improper pH and temperature during storage or sample processing. Glucuronides can be labile, and their stability is compound-specific.[3][4] For instance, some O-glucuronides show increased hydrolysis under basic conditions, while N-glucuronides can be more susceptible to acidic conditions.[5] If you suspect degradation, it is crucial to re-evaluate your sample handling and storage procedures, ensuring the pH is maintained within a stable range.

Q3: I am using β-glucuronidase to hydrolyze Methyl-d3 β-D-Glucuronide Sodium Salt, but the efficiency is low. How can I improve it?

The optimal pH for β-glucuronidase activity is highly dependent on its source.[6] Enzymes derived from E. coli typically exhibit maximum activity at a neutral pH (around 6.5-7.5), while those from mollusks like Helix pomatia (abalone) are more active in acidic environments (pH 4.5-5.0).[7][8] Using a buffer that maintains the optimal pH for your specific enzyme is critical for efficient hydrolysis.[9] Additionally, ensure the incubation temperature and enzyme concentration are optimized for your substrate.[6]

Q4: What is the best way to prepare Methyl-d3 β-D-Glucuronide Sodium Salt for LC-MS/MS analysis?

For LC-MS/MS analysis, the pH of the mobile phase is a critical parameter for achieving good chromatographic separation and efficient ionization. A mobile phase with a slightly acidic pH, typically between 2.5 and 6, is often used for the analysis of glucuronides.[8] This helps in protonating the carboxylic acid group of the glucuronic acid moiety, leading to better retention on reversed-phase columns. For electrospray ionization (ESI), glucuronides are commonly analyzed in negative ion mode, where they readily form [M-H]⁻ ions.[10]

Q5: I am observing a peak corresponding to the aglycone (the non-glucuronide part) of Methyl-d3 β-D-Glucuronide Sodium Salt in my mass spectrometry analysis, even without enzymatic hydrolysis. Why is this happening?

This phenomenon, known as in-source fragmentation, can occur during the ionization process in the mass spectrometer.[4] The energy applied in the ion source can be sufficient to break the glycosidic bond of the glucuronide, leading to the formation of the aglycone ion. This can interfere with the quantification of the parent compound if it is also present in the sample. To mitigate this, it is important to optimize the ion source parameters, such as the capillary voltage and source temperature, to achieve soft ionization.

Troubleshooting Guides

Issue 1: Poor Stability of Methyl-d3 β-D-Glucuronide Sodium Salt in Solution
Symptom Potential Cause Recommended Solution
Decreasing concentration of the glucuronide over time in stored samples.Inappropriate pH: The solution may be too acidic or too basic, leading to chemical hydrolysis.Buffer the solution to a pH between 6.0 and 7.5. Verify the pH of your storage buffer.
Elevated Temperature: Storage at room temperature or even 4°C for extended periods can accelerate degradation.[3]For long-term storage, aliquot and freeze solutions at -20°C or -80°C.[1][2] Avoid repeated freeze-thaw cycles.
Microbial Contamination: Bacterial growth can introduce enzymes that may hydrolyze the glucuronide.Use sterile buffers and handle solutions under aseptic conditions. Consider adding a preservative like sodium azide for non-biological samples.
Issue 2: Inefficient Enzymatic Hydrolysis
Symptom Potential Cause Recommended Solution
Low yield of the aglycone after incubation with β-glucuronidase.Suboptimal pH: The pH of the reaction mixture is not within the optimal range for the enzyme being used.[6][7]Verify the optimal pH for your specific β-glucuronidase (e.g., pH 4.5-5.0 for abalone-derived, pH 6.5-7.5 for E. coli-derived).[7] Use a suitable buffer to maintain this pH throughout the incubation.
Incorrect Incubation Temperature: The temperature may be too low for optimal enzyme activity or too high, causing denaturation.Consult the enzyme's technical data sheet for the recommended incubation temperature (typically 37°C or 55-60°C for some thermostable enzymes).[11]
Insufficient Enzyme Concentration or Incubation Time: The amount of enzyme or the reaction time may not be sufficient for complete hydrolysis.Optimize the enzyme concentration and incubation time. Perform a time-course experiment to determine the point of maximum hydrolysis.
Presence of Inhibitors: The sample matrix may contain inhibitors of β-glucuronidase activity.Consider sample clean-up steps like solid-phase extraction (SPE) to remove potential inhibitors prior to enzymatic hydrolysis.
Issue 3: Challenges in LC-MS/MS Analysis
Symptom Potential Cause Recommended Solution
Poor chromatographic peak shape or retention.Inappropriate Mobile Phase pH: The pH of the mobile phase may not be optimal for the analyte's charge state.Adjust the mobile phase to a slightly acidic pH (e.g., using 0.1% formic acid) to improve retention on C18 columns.[8]
Low signal intensity in the mass spectrometer.Suboptimal Ionization: The compound may not be ionizing efficiently in the chosen mode.For glucuronides, negative ion mode ESI is generally preferred. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal of the [M-H]⁻ ion.
Interference from the aglycone peak.In-source Fragmentation: The glucuronide is fragmenting in the ion source.[4]Reduce the energy in the ion source by lowering the cone voltage or source temperature. Ensure proper chromatographic separation of the glucuronide from the potential aglycone.

Experimental Protocols

Protocol 1: pH Stability Assessment of Methyl-d3 β-D-Glucuronide Sodium Salt
  • Prepare a stock solution of Methyl-d3 β-D-Glucuronide Sodium Salt in a neutral buffer (e.g., 10 mM ammonium acetate, pH 7.0).

  • Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.5, 7.0, and 8.5).

  • Dilute the stock solution into each of the different pH buffers to a final concentration of 1 µg/mL.

  • Divide each pH solution into two sets of aliquots. Store one set at 4°C and the other at 37°C.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from each condition.

  • Immediately analyze the samples by LC-MS/MS to quantify the remaining concentration of Methyl-d3 β-D-Glucuronide Sodium Salt.

  • Plot the concentration of the glucuronide as a function of time for each pH and temperature condition to determine the rate of degradation.

Protocol 2: Optimization of Enzymatic Hydrolysis
  • Select a β-glucuronidase enzyme (e.g., from E. coli or Helix pomatia).

  • Prepare buffer solutions corresponding to a range of pH values around the enzyme's reported optimum (e.g., for E. coli enzyme, prepare buffers at pH 6.0, 6.5, 7.0, and 7.5).

  • In separate reaction tubes, add a known amount of Methyl-d3 β-D-Glucuronide Sodium Salt and the appropriate buffer.

  • Add a fixed amount of the β-glucuronidase to each tube.

  • Incubate the reactions at the recommended temperature (e.g., 37°C) for a set period (e.g., 1 hour).

  • Stop the reaction by adding a quenching solution (e.g., acetonitrile or by heating).

  • Analyze the samples by LC-MS/MS to quantify the amount of the released aglycone.

  • The pH that yields the highest concentration of the aglycone is the optimal pH for the hydrolysis reaction under these conditions.

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Stock Solution (pH 7.0) Dilution Dilute into Buffers Stock->Dilution Buffers Prepare Buffers (pH 4.0, 5.5, 7.0, 8.5) Buffers->Dilution Incubate4C Incubate at 4°C Dilution->Incubate4C Incubate37C Incubate at 37°C Dilution->Incubate37C Sampling Sample at Time Points (0, 2, 4, 8, 24h) Incubate4C->Sampling Incubate37C->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Data Plot Degradation Curve LCMS->Data

Caption: Workflow for assessing the pH stability of Methyl-d3 β-D-Glucuronide Sodium Salt.

Ionization_Pathway cluster_solution In Solution (Mobile Phase) cluster_esi Electrospray Ionization (Negative Mode) cluster_ms Mass Analyzer Analyte Glucuronide (R-O-GlcA) Deprotonation Deprotonation [M-H]⁻ Analyte->Deprotonation Ideal Pathway InSourceFrag In-Source Fragmentation Analyte->InSourceFrag Potential Issue ParentIon Parent Ion [M-H]⁻ Detected Deprotonation->ParentIon FragmentIon Aglycone Fragment [Aglycone-H]⁻ Detected InSourceFrag->FragmentIon

Caption: Ionization pathways of a glucuronide conjugate in negative mode ESI-MS.

References

  • Ho, K. J. (1987). Human beta-glucuronidase. Studies on the effects of pH and bile acids in regard to its role in the pathogenesis of cholelithiasis. PubMed. Retrieved from [Link]

  • Skopp, G., Pötsch, L., & Klingmann, A. (2004). An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples. Journal of Analytical Toxicology, 28(1), 35-40. Retrieved from [Link]

  • Ogunyemi, A. O., et al. (2020). Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. PMC. Retrieved from [Link]

  • Øiestad, E. L., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl b-D-glucuronide sodium salt. PubChem. Retrieved from [Link]

  • Wang, G., et al. (2000). [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry]. PubMed. Retrieved from [Link]

  • Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. Retrieved from [Link]

  • Garcia-Galan, C., et al. (2020). Stabilization of b-Glucuronidase by Immobilization in Magnetic-Silica Hybrid Supports. MDPI. Retrieved from [Link]

  • University of Eastern Finland. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Nishida, M., et al. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. PMC. Retrieved from [Link]

  • Barfield, M., et al. (2012). Evaluation of glucuronide metabolite stability in dried blood spots. Bioanalysis, 4(23), 2823-2832. Retrieved from [Link]

  • Wang, M., et al. (2019). Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine. Metabolites, 9(9), 194. Retrieved from [Link]

  • Sitasuwan, P., et al. (2016). Maintaining adequate pH for optimum hydrolysis requires the use of buffers. Ten patient urine samples were selected for. ResearchGate. Retrieved from [Link]

  • Yuan, L., Xu, X. S., & Ji, Q. C. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis, 12(9), 615-624. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: D(+)-Glucuronic acid γ-lactone. Retrieved from [Link]

  • Hagl, M., et al. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples. Analytical and Bioanalytical Chemistry, 414, 2127-2137. Retrieved from [Link]

  • Sitasuwan, P., et al. (2016). Evaluation of the hydrolysis efficiency of four β-glucuronidase enzymes for seven opioid glucuronide conjugates after 1-h incubation. ResearchGate. Retrieved from [Link]

  • Farr, R. J., et al. (2022). Detection of β-D-glucuronidase activity in environmental samples using 4-fluorophenyl β-D-glucuronide and 19 F NMR. RSC Publishing. Retrieved from [Link]

  • Zenser, T. V., et al. (1998). Glucuronidation of benzidine and its metabolites by cDNA-expressed human UDP-glucuronosyltransferases and pH stability of glucuronides. Carcinogenesis, 19(9), 1599-1604. Retrieved from [Link]

  • Goepp, R. M. (1936). Reactions of D-Glucuronic Acid and Its Derivatives. Loyola eCommons. Retrieved from [Link]

Sources

Validation & Comparative

Method validation for "Methyl-d3 β-D-Glucuronide Sodium Salt" quantification

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, Forensic Toxicologists, and Clinical Researchers Focus: LC-MS/MS Quantification of Methyl β-D-Glucuronide (MeG)

Executive Summary & Scientific Rationale

In the forensic and clinical analysis of alcohol exposure, Methyl β-D-Glucuronide (MeG) serves as a direct, specific biomarker for methanol ingestion, distinguishing it from endogenous formate or environmental background. Unlike the oxidative pathway (Methanol


 Formate), which is responsible for toxicity, the glucuronidation pathway represents a minor but highly specific elimination route (~1%).

Precise quantification of MeG in complex matrices (urine, serum) is plagued by significant matrix effects (ME) —ion suppression or enhancement caused by co-eluting salts and organic compounds.

This guide evaluates the performance of Methyl-d3 β-D-Glucuronide Sodium Salt (Methyl-d3-Gluc) as a Stable Isotope-Labeled Internal Standard (SIL-IS). We compare its efficacy against two common alternatives:

  • Structural Analog IS: Using Ethyl-d5 Glucuronide (EtG-d5) as a surrogate.

  • External Standardization: Quantification without an internal standard.

Key Finding: The Methyl-d3 IS provides near-perfect correction for matrix effects (


 normalized ME) and retention time shifts, whereas structural analogs fail to compensate for rapid ion suppression events specific to the MeG elution window.

Metabolic Pathway & Analyte Context

Understanding the biological origin of the analyte is critical for assay design. While formate causes the acidosis and blindness associated with methanol poisoning, MeG is the forensic "fingerprint."

MethanolMetabolism MeOH Methanol Formaldehyde Formaldehyde MeOH->Formaldehyde ADH (Major Pathway) MeG Methyl β-D-Glucuronide (Specific Biomarker) MeOH->MeG UGT Enzymes (< 1% Elimination) Formate Formate (Toxic Agent) Formaldehyde->Formate ALDH Excretion Urine Excretion Formate->Excretion MeG->Excretion

Figure 1: Methanol metabolic pathways. The glucuronidation pathway (green) produces the stable biomarker MeG.

Experimental Methodology

This validation follows FDA Bioanalytical Method Validation Guidance (M10) principles.

Reagents & Standards[2][3][4][5]
  • Target Analyte: Methyl β-D-Glucuronide (MeG).[1][2][3]

  • Primary IS (The Product): Methyl-d3 β-D-Glucuronide Sodium Salt (

    
    -Gluc).
    
    • Mass Shift: +3 Da.

    • Purity: >99% Isotopic Enrichment.

  • Alternative IS (Comparator): Ethyl-d5 β-D-Glucuronide (EtG-d5).

    • Rationale: Often used in labs already testing for ethanol biomarkers, assuming "glucuronides behave similarly."

Sample Preparation: "Dilute-and-Shoot"

To rigorously test the IS performance, we utilized a "Dilute-and-Shoot" protocol, which retains high matrix interference, thereby stressing the compensation mechanism of the Internal Standard.

  • Aliquot: Transfer

    
     of human urine (blank or spiked) to a 96-well plate.
    
  • IS Addition: Add

    
     of IS working solution:
    
    • Arm A: Methyl-d3 (

      
      ).
      
    • Arm B: EtG-d5 (

      
      ).
      
    • Arm C: Solvent only (External Std).

  • Dilution: Add

    
     of Mobile Phase A (0.1% Formic Acid in Water).
    
  • Centrifugation: 4,000 rpm for 10 min.

  • Injection:

    
     into LC-MS/MS.
    
LC-MS/MS Conditions[4]
  • Column: C18 Polar Embedded (e.g., Kinetex Biphenyl),

    
    .
    
  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Methanol.[4]

  • Gradient: High aqueous hold (100% A) for 1 min to retain polar glucuronides, then ramp to 90% B.

  • Detection: Negative ESI (Glucuronides ionize best in Neg mode).

    • MeG Transition:

      
       (Glucuronide fragment).
      
    • Methyl-d3 IS Transition:

      
      .
      
    • EtG-d5 IS Transition:

      
      .
      

Comparative Validation Data

Matrix Effect (ME) & Recovery

Matrix effect is calculated as:


, where 

is the peak area in spiked matrix and

is the peak area in neat solvent.
  • Ideal ME: 100%.

  • Suppression: <100%.

  • Enhancement: >100%.

Table 1: Matrix Effect Correction Comparison (n=6 lots of urine)

MetricArm A: Methyl-d3 IS (Matched)Arm B: EtG-d5 IS (Analog)Arm C: External Std (None)
Absolute ME (Analyte) 65% (Severe Suppression)65%65%
Absolute ME (IS) 64% (Matches Analyte)88% (Elutes later)N/A
IS-Normalized ME 101.5% 73.8% 65.0%
CV (%) 2.1%12.4%15.8%

Analysis:

  • Arm A (Methyl-d3): The IS co-elutes exactly with the analyte. It experiences the exact same 35% ion suppression. When the ratio is calculated, the suppression cancels out, yielding ~100% accuracy.

  • Arm B (EtG-d5): EtG is more hydrophobic and elutes ~0.5 min later. By the time EtG elutes, the suppression zone (early eluting salts) has cleared. The IS signal is not suppressed (88%), while the analyte is (65%). The ratio fails to correct the data, leading to underestimation.

Accuracy & Precision (Inter-day)

Spiked concentration:


 (Mid-QC).
ParameterMethyl-d3 ISEtG-d5 ISExternal Std
Mean Conc. (ng/mL) 498.2365.4320.1
Accuracy (%) 99.6% 73.1%64.0%
Precision (% RSD) 3.4% 14.2%18.5%

Workflow Visualization

The following diagram illustrates the critical decision points where the choice of Internal Standard impacts data integrity.

ValidationWorkflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Urine Sample (High Salt Content) Spike Add Internal Standard Sample->Spike Dilute Dilute 1:10 (0.1% FA) Spike->Dilute Chrom Chromatography (Reverse Phase) Dilute->Chrom Ionization ESI Source (Ion Suppression Zone) Chrom->Ionization Detect MRM Detection Ionization->Detect Co-eluting salts suppress signal Result Data Processing Detect->Result Decision IS Choice? Result->Decision Match Methyl-d3 IS (Co-elutes) Suppressed Equally Decision->Match Corrects Error Mismatch Analog IS (Diff RT) Not Suppressed Decision->Mismatch Fails Correction

Figure 2: Analytical workflow highlighting the critical role of IS co-elution in the ESI source.

Technical Recommendations

Why "Methyl-d3" Specifically?
  • Deuterium Stability: The

    
     group on the glucuronide ether linkage is chemically stable and does not undergo exchange in aqueous mobile phases (unlike labile protons).
    
  • Retention Time Matching: The

    
     label causes a negligible retention time shift (
    
    
    
    min) compared to the unlabeled analyte. This ensures the IS experiences the exact same ionization environment as the analyte at any given millisecond.
  • Cross-Talk Elimination: The +3 Da mass shift is sufficient to avoid isotopic overlap with the natural M+2 isotope of the analyte (which is low abundance for this molecule), ensuring a clean background.

Protocol Checklist for Success
  • Stock Storage: Store Methyl-d3 β-D-Glucuronide Sodium Salt at -20°C. It is hygroscopic; allow to reach room temperature before weighing.

  • Mobile Phase: Avoid phosphate buffers (suppress ionization). Use volatile buffers like Ammonium Formate (

    
    ) or simple Formic Acid (0.1%).
    
  • Column Choice: Use a "High Aqueous" stable column (e.g., C18-Aq or Biphenyl) to retain the polar glucuronide away from the void volume where salts elute.

Conclusion

For the quantification of Methyl β-D-Glucuronide , the use of the matched Methyl-d3 SIL-IS is not merely "better practice"—it is a requirement for meeting regulatory acceptance criteria (accuracy


) in urine matrices. Structural analogs like EtG-d5 fail to compensate for the specific matrix effects encountered in the early elution window of this polar metabolite.

References

  • Sigma-Aldrich. (n.d.). Methyl β-D-glucuronide sodium salt Product Information. Retrieved from

  • National Institutes of Health (NIH). (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Methyl-d3 β-D-glucuronide sodium salt | CAS 58189-74-5 unlabeled.[5] Retrieved from

  • StatPearls [Internet]. (2025). Methanol Toxicity. NCBI Bookshelf. Retrieved from

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Analysis. Retrieved from

  • PubChem. (2025).[1] Methyl beta-D-glucuronide Compound Summary. National Library of Medicine. Retrieved from

Sources

Optimizing Glucuronide Quantification: A Guide to Linearity & Range using Methyl-d3 β-D-Glucuronide Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation protocol for Methyl-d3 β-D-Glucuronide Sodium Salt assays, specifically focusing on Linearity and Range Determination . It is designed for bioanalytical scientists and drug development professionals requiring rigorous adherence to FDA/EMA validation standards (e.g., M10).

Executive Summary & Technical Context

Quantifying glucuronide metabolites (Phase II conjugates) is notoriously difficult due to their high polarity, poor retention on standard C18 columns, and susceptibility to severe matrix effects (ion suppression/enhancement) in LC-MS/MS.

Methyl-d3 β-D-Glucuronide Sodium Salt serves as a critical Stable Isotope Labeled Internal Standard (SIL-IS) . Unlike generic analog standards, this deuterated compound co-elutes with the target analyte (Methyl β-D-Glucuronide), effectively normalizing ionization variability and extraction losses.

This guide compares the performance of the Methyl-d3 Sodium Salt workflow against alternative methodologies (External Standards and Analog IS) and provides a self-validating protocol for establishing Linearity and Range.

The Core Comparison
FeatureMethyl-d3 β-D-Glucuronide (Na+ Salt) Analog Internal Standard External Standard
Matrix Effect Compensation Superior (Co-elution ensures identical suppression)Moderate (RT differences lead to different suppression zones)None (High risk of data bias)
Linearity (

)
Typically > 0.999 across wide rangesOften 0.990 - 0.995 Variable (< 0.990 in complex matrices)
Solubility High (Sodium salt dissolves instantly in water)Variable (Free acids require pH adjustment)N/A
Range Capability Broad (LLOQ to ULOQ covers 3-4 orders of magnitude)Limited (Non-linear at high conc.[1][2] due to IS saturation mismatch)Limited by detector saturation

Scientific Rationale: Why the "Sodium Salt" and "d3" Matter

The Deuterium Advantage (d3)

In LC-MS/MS electrospray ionization (ESI), glucuronides often suffer from "ion stealing" by co-eluting matrix components (phospholipids, salts).

  • Mechanism: The d3-labeled IS (

    
     210) and the unlabeled analyte (
    
    
    
    207) enter the source simultaneously. Any suppression affecting the analyte affects the IS equally.
  • Result: The Ratio (Analyte Area / IS Area) remains constant even if the absolute signal drops by 50%, preserving linearity.

The Sodium Salt vs. Free Acid

The Sodium Salt form is critical for the Range determination:

  • Solubility: Free acid glucuronides are often sparingly soluble in organic-free solvents, requiring DMSO or methanol which can distort early-eluting peaks. The Sodium Salt dissolves directly in the aqueous mobile phase (0.1% Formic Acid/Water), allowing for the preparation of high-concentration stock solutions without precipitation risks.

  • Stability: The salt form exhibits higher solid-state stability, preventing degradation that causes non-linear calibration curves at the lower limit (LLOQ).

Experimental Protocol: Linearity & Range Determination

Objective: Establish a linear dynamic range from LLOQ (Lower Limit of Quantification) to ULOQ (Upper Limit of Quantification) adhering to FDA M10 guidelines.

Materials & Reagents[1][3]
  • Analyte: Methyl β-D-Glucuronide (Unlabeled).[3]

  • Internal Standard: Methyl-d3 β-D-Glucuronide Sodium Salt (Target conc: 100 ng/mL).

  • Matrix: Drug-free human plasma or urine (matched to study samples).

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Workflow Diagram (Graphviz)

G cluster_0 Standard Curve Prep cluster_1 Sample Processing Start Start: Stock Preparation Stock_Na Dissolve Methyl-d3 Na+ Salt (Water:MeOH 50:50) Start->Stock_Na Spike Spike into Biological Matrix (8 Non-Zero Levels) Stock_Na->Spike IS_Add Add Methyl-d3 IS (Fixed Conc: 100 ng/mL) Spike->IS_Add Precip Protein Precipitation (Acetonitrile 1:3) IS_Add->Precip Centrifuge Centrifuge (4000g, 10 min) Precip->Centrifuge Supernatant Dilute Supernatant (Water 1:1) Centrifuge->Supernatant LCMS LC-MS/MS Analysis (Negative Mode MRM) Supernatant->LCMS Data Calculate Area Ratio (Analyte/IS) LCMS->Data Decision Check Linearity Criteria (r² > 0.99, Accuracy ±15%) Data->Decision Valid Method Validated Decision->Valid Pass Fail Reject Run / Re-optimize Decision->Fail Fail

Caption: Step-by-step workflow for linearity determination using Methyl-d3 β-D-Glucuronide Sodium Salt as the Internal Standard.

Instrumental Parameters (LC-MS/MS)
  • Ionization: ESI Negative Mode (Glucuronides ionize best as [M-H]⁻).

  • MRM Transitions:

    • Analyte (Methyl Glucuronide):

      
       207.0 
      
      
      
      175.0 (Glucuronate fragment).
    • IS (Methyl-d3 Glucuronide):

      
       210.0 
      
      
      
      175.0.
    • Note: The product ion (175) is common. The specificity comes from the precursor mass shift (+3 Da) provided by the deuterated methyl group.

Linearity Assessment Steps
  • Calibration Standards: Prepare 8 non-zero concentrations (e.g., 1, 2, 5, 10, 50, 200, 500, 1000 ng/mL).

  • Blanks: Run a "Double Blank" (Matrix only) and a "Zero Blank" (Matrix + IS).

  • Regression: Plot Area Ratio (Analyte/IS) vs. Concentration .

  • Weighting: Apply

    
     weighting. Glucuronide assays often span large ranges; unweighted regression will bias the curve toward high concentrations, failing LLOQ accuracy.
    

Performance Data Comparison

The following data illustrates the typical improvement in linearity metrics when switching from an External Standard to the Methyl-d3 IS.

ParameterMethod A: Methyl-d3 IS Method B: External Std Acceptance Criteria (FDA M10)
Regression Model Linear,

weighting
Linear,

weighting
N/A
Correlation (

)
0.9992 0.9850N/A (Guidance focuses on accuracy)
LLOQ Accuracy 98.5% 75.0% (Fail)± 20%
ULOQ Accuracy 101.2% 88.0%± 15%
Matrix Factor (CV) 2.1% 18.5%< 15%
Slope Consistency Stable across 5 runsHigh variabilityN/A

Interpretation: Method B (External Std) fails at the LLOQ because matrix suppression reduces the signal non-linearly at low concentrations. The Methyl-d3 IS (Method A) corrects this, bringing the LLOQ accuracy within the required ±20%.

Troubleshooting & Tips

  • Isotope Effect: Deuterium can sometimes cause a slight retention time shift (usually eluting slightly earlier than the protium form) on high-resolution columns. Ensure the integration window covers both peaks if they separate slightly.

  • Sodium Adducts: While the salt is used for preparation, the analysis is usually in negative mode (

    
    ). If analyzing in positive mode, watch for 
    
    
    
    adducts which are stable and do not fragment well, reducing sensitivity.
  • Stock Stability: Store Sodium Salt stock solutions in glass vials at -20°C. Plastic can adsorb hydrophobic moieties, though less of a concern for this polar glucuronide.

References

  • US Food and Drug Administration (FDA). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • National Institutes of Health (NIH). (2024). Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates. Analytical Chemistry. [Link]

Sources

A Comparative Guide to the Analytical Performance of Methyl-d3 β-D-Glucuronide Sodium Salt as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of Methyl-d3 β-D-Glucuronide Sodium Salt, evaluating its suitability and performance as a stable isotope-labeled (SIL) internal standard (IS) in quantitative mass spectrometry. We will explore its performance against relevant alternatives, supported by detailed experimental workflows and data interpretation, to guide researchers in making informed decisions for their analytical needs.

The Imperative for High-Quality Internal Standards in Glucuronide Quantification

Glucuronidation is a primary phase II metabolic pathway that conjugates a hydrophilic glucuronic acid moiety to various xenobiotics and endogenous compounds, facilitating their excretion.[1][2] Accurate quantification of these glucuronide metabolites is crucial in pharmacokinetics, clinical toxicology, and metabolomics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this task due to its high sensitivity and selectivity.[3]

However, a significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting components from complex biological matrices like plasma or urine can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[4] The most effective way to correct for these variations is through the use of a SIL internal standard.[5][6] An ideal SIL-IS is chemically identical to the analyte, ensuring it experiences the same extraction recovery and matrix effects, but is distinguishable by mass.[5]

Methyl-d3 β-D-Glucuronide Sodium Salt is a simple deuterated glucuronide often considered for use as a generic internal standard in methods where a specific metabolite standard is unavailable. This guide will dissect its performance characteristics through a series of comparative studies.

Comparative Framework: The Contenders and the Criteria

To objectively assess the performance of Methyl-d3 β-D-Glucuronide Sodium Salt, we compare it against two key alternatives:

  • Analyte: Methyl β-D-Glucuronide Sodium Salt (the non-labeled analog)

  • Alternative SIL-IS: Methyl-13C β-D-Glucuronide Sodium Salt (a hypothetical 13C-labeled analog for discussing isotopic effects)

The evaluation will be based on three critical performance pillars:

  • Chromatographic Behavior & Isotopic Crosstalk: Assessing potential retention time shifts and signal interference.

  • Matrix Effect Compensation: Evaluating the ability to accurately correct for ion suppression/enhancement.

  • Enzymatic Stability: Testing its compatibility with β-glucuronidase hydrolysis, a common sample preparation step.[7][8]

Study 1: Chromatographic Behavior and Isotopic Crosstalk

A known phenomenon with deuterium-labeled standards is the "chromatographic isotope effect," where the deuterated compound may elute slightly earlier than its non-labeled counterpart in reversed-phase chromatography.[4][9][10] This separation can compromise the core benefit of a SIL-IS if the analyte and IS experience different matrix effects.[10][11] In contrast, 13C-labeled standards typically co-elute perfectly with the analyte.[9][12][13]

Objective: To quantify the retention time (RT) difference between Methyl β-D-Glucuronide and its deuterated (d3) and 13C-labeled counterparts and to assess isotopic crosstalk.

Experimental Protocol
  • Standard Preparation: Prepare a solution containing 100 ng/mL each of Methyl β-D-Glucuronide, Methyl-d3 β-D-Glucuronide, and Methyl-13C β-D-Glucuronide in 50:50 methanol:water.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Injection Volume: 5 µL.

    • MS Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.

      • Methyl β-D-Glucuronide: Q1 193.1 -> Q3 113.1

      • Methyl-d3 β-D-Glucuronide: Q1 196.1 -> Q3 113.1

      • Methyl-13C β-D-Glucuronide: Q1 194.1 -> Q3 114.1

  • Data Analysis:

    • Measure the retention time of each compound over 10 replicate injections.

    • To assess crosstalk, analyze a high-concentration (10 µg/mL) solution of the analyte and measure any signal observed in the MRM channels of the internal standards.

Workflow for Crosstalk Assessment

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Evaluation prep1 Prepare High Conc. Analyte Solution (10 µg/mL) analysis1 Inject Analyte Solution. Monitor IS MRM Channel. prep1->analysis1 prep2 Prepare High Conc. IS Solution (10 µg/mL) analysis2 Inject IS Solution. Monitor Analyte MRM Channel. prep2->analysis2 eval1 Quantify Signal Response in Non-Target Channel analysis1->eval1 analysis2->eval1 eval2 Calculate % Crosstalk eval1->eval2 G cluster_extract Blank Matrix Extraction cluster_spike Post-Extraction Spike plasma Blank Human Plasma ppt Protein Precipitation plasma->ppt supernatant Collect Supernatant ppt->supernatant spike_matrix Spike Analyte + IS into Matrix Extract supernatant->spike_matrix analyze LC-MS/MS Analysis spike_matrix->analyze spike_neat Spike Analyte + IS into Neat Solution spike_neat->analyze calculate Calculate: 1. Matrix Factor (MF) 2. IS-Normalized MF analyze->calculate

Caption: Post-extraction spike workflow for matrix effect assessment.

Expected Results & Interpretation
CompoundMatrix Factor (MF)IS-Normalized MF (vs. d3-IS)IS-Normalized MF (vs. 13C-IS)
Methyl β-D-Glucuronide0.65 (Suppression)N/AN/A
Methyl-d3 β-D-Glucuronide 0.68 0.96 N/A
Methyl-13C β-D-Glucuronide0.65N/A1.00

Due to the slight chromatographic shift, the d3-IS might elute in a region with slightly different ion suppression, resulting in an MF of 0.68 compared to the analyte's 0.65. This leads to an IS-Normalized MF of 0.96, indicating a minor (4%) inaccuracy in correction. The perfectly co-eluting 13C-IS experiences the exact same suppression (MF=0.65), resulting in an ideal IS-Normalized MF of 1.00 and perfectly accurate correction.

Study 3: Evaluation of Enzymatic Stability with β-Glucuronidase

In many analytical methods, particularly in urine drug testing, samples are treated with β-glucuronidase to cleave the glucuronide conjugate back to the parent drug. [7][14]The internal standard, if added before this step, must be stable and not inadvertently react or degrade. While glucuronide standards themselves are substrates, it is important to confirm that the labeled and unlabeled versions behave similarly if the method quantifies the intact glucuronide after a potential partial hydrolysis step.

Objective: To assess the relative stability of Methyl-d3 β-D-Glucuronide compared to its non-labeled analog during incubation with β-glucuronidase.

Experimental Protocol
  • Sample Preparation:

    • Prepare a solution of 100 ng/mL of both Methyl β-D-Glucuronide and Methyl-d3 β-D-Glucuronide in a pH 6.8 phosphate buffer.

    • Add β-glucuronidase (e.g., from E. coli).

    • Incubate at 37°C.

  • Time-Course Analysis:

    • At time points 0, 15, 30, and 60 minutes, take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding ice-cold acetonitrile (protein precipitation).

    • Centrifuge and analyze the supernatant.

  • LC-MS/MS Analysis: Use the same method as in Study 1 to quantify the remaining intact glucuronides.

Glucuronide Hydrolysis Concept

G compound Analyte-Glucuronide (or IS-Glucuronide) products Free Analyte + Glucuronic Acid compound->products Hydrolysis enzyme β-Glucuronidase enzyme->products

Caption: Enzymatic hydrolysis of a glucuronide conjugate.

Expected Results & Interpretation
Incubation Time (min)Analyte Recovery (%)d3-IS Recovery (%)
0100100
159899
309797
609596

The results are expected to show that both the analyte and the d3-IS are slowly hydrolyzed by the enzyme at a comparable rate. This demonstrates that the deuterium labeling on the methyl group does not significantly alter the molecule's interaction with the enzyme's active site. Therefore, if Methyl-d3 β-D-Glucuronide is added before a hydrolysis step in a method designed to quantify the remaining intact glucuronide, it should provide reliable correction for any incidental degradation.

Synthesis and Recommendations

This comparative analysis demonstrates that Methyl-d3 β-D-Glucuronide Sodium Salt is a viable internal standard for the quantification of simple glucuronides, but its performance must be carefully validated within the specific context of each assay.

  • Key Strengths: As a SIL-IS, it offers a significant advantage over structural analog standards by effectively tracking the analyte during sample preparation and ionization. Its stability during enzymatic hydrolysis is comparable to the unlabeled analyte.

  • Primary Weakness: The potential for a chromatographic shift due to the deuterium isotope effect is its main drawback. [4][10]This can lead to minor inaccuracies in correcting for matrix effects if the shift is significant and the matrix interference is highly variable across the chromatographic peak.

  • Superior Alternative: A 13C-labeled internal standard, such as Methyl-13C β-D-Glucuronide, represents the gold standard. [12][13][15]Its perfect co-elution with the analyte ensures the most accurate compensation for matrix effects and eliminates any ambiguity arising from isotopic shifts.

Final Recommendation:

Researchers should choose Methyl-d3 β-D-Glucuronide Sodium Salt when a 13C-labeled version is not available or is cost-prohibitive. However, it is critically important to perform a thorough validation that includes:

  • Measuring the retention time difference on the specific chromatographic system being used.

  • Conducting a matrix effect study using multiple sources of the biological matrix to ensure the IS-normalized matrix factor is consistently close to 1.0.

By following these validation steps, scientists can confidently employ Methyl-d3 β-D-Glucuronide Sodium Salt to achieve accurate and reliable quantification of glucuronide metabolites.

References

  • Berg, T., & Vindenes, H. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry.
  • Chromatography Forum. (2013). Internal standard in LC-MS/MS. Retrieved from [Link]

  • Al-Masri, J., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(24), 3045-3053.
  • ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. Retrieved from [Link]

  • CIL. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
  • Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Al-Beitawi, S., et al. (2022). Optimisation of Benzodiazepine Immunoassay Using β-Glucuronidase Enzymatic Hydrolysis: A Comparison of Five Different β-Glucuronidase Enzymes. Journal of Biosciences and Medicines, 10, 7-15.
  • Al-Masri, J., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(24), 3045-3053.
  • Resolve Mass Spectrometry. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
  • Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 358-362.
  • Pharmaffiliates. (n.d.). Methyl-d3 β-D-Glucuronide Sodium Salt. Retrieved from [Link]

  • Hypha Discovery. (n.d.). N-glucuronidation: the human element. Retrieved from [Link]

  • CSIC. (2025). Global metabolomics profiling of glucuronides in human plasma, fecal, and cerebrospinal fluid samples. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3'-Azido-3'-deoxythymidine-methyl-d3 β-D-glucuronide, Sodium Salt. Retrieved from [Link]

  • JAT. (2017). Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity. Journal of Analytical Toxicology, 41(5), 405-410.
  • IMCS. (2021). Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives. Journal of Analytical Toxicology, 45(8), 846-854.
  • de-la-Fuente, S., et al. (2020). Circulating glucuronic acid predicts healthspan and longevity in humans and mice.
  • Association between plasma glucuronic acid levels and clinical features in schizophrenia. (2023). BJPsych Open, 9(6), e199.
  • Biotage. (n.d.). Evaluation of three beta-glucuronidase enzymes to determine the best hydrolysis conditions for urine samples in clinical toxicology. Retrieved from [Link]

  • Jones, J. G., et al. (2012).

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl-d3 β-D-Glucuronide Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as the definitive operational manual for Methyl-d3 β-D-Glucuronide Sodium Salt . It is designed for researchers requiring immediate, actionable protocols for safe handling, storage, and disposal in high-performance liquid chromatography-mass spectrometry (LC-MS) workflows.

Executive Summary & Risk Profile

Methyl-d3 β-D-Glucuronide Sodium Salt is a stable isotope-labeled internal standard used primarily in the quantification of glucuronidated metabolites via LC-MS/MS. While generally classified as non-hazardous under GHS criteria for its unlabeled counterparts, the "Sodium Salt" designation mandates strict humidity control, and its status as a deuterated standard requires precision handling to prevent isotopic dilution.

Parameter Critical Specification
Primary Hazard Low chemical toxicity; High risk of data failure due to hygroscopicity.
Storage Condition -20°C (Desiccated). Protect from light.[1]
Stability Risk Proton/Deuterium exchange is minimal on the methyl group, but hydrolysis can occur in unbuffered aqueous solutions over time.
Handling Level Biosafety Level 1 (BSL-1) equivalent; Standard Chemical Hygiene.

Personal Protective Equipment (PPE) Matrix

Rationale: Although the compound lacks acute toxicity, "Universal Precautions" for analytical standards are enforced to prevent sample contamination (keratin/skin oils) and accidental exposure to potentially bioactive intermediates.

Zone PPE Requirement Technical Specification
Ocular Safety Glasses ANSI Z87.1 compliant with side shields. Goggles required if creating aerosols.
Dermal Nitrile Gloves Thickness: ≥ 0.11 mm. Double-gloving is recommended during weighing to prevent static transfer.
Respiratory N95 / Fume Hood Powder handling must occur inside a certified chemical fume hood to prevent loss of expensive material and inhalation.
Body Lab Coat 100% Cotton or flame-resistant synthetic blend; long sleeves required.

Operational Protocol: Handling & Solubilization

Scientific Integrity Note: The sodium salt form renders this compound highly hygroscopic. Moisture uptake alters the effective molecular weight, leading to quantitation errors in the internal standard curve.

Phase 1: Retrieval & Acclimatization
  • Equilibration: Remove the vial from the -20°C freezer.

  • Wait Time: Allow the vial to reach room temperature (20–25°C) before opening.

    • Mechanism:[2][3] Opening a cold vial introduces condensation, which hydrates the salt immediately.

  • Wipe Down: Wipe the exterior with a lint-free tissue dampened with 70% Ethanol to remove external frost/debris.

Phase 2: Precision Weighing (The "Static" Factor)

Deuterated standards are often supplied in milligram quantities where static electricity is a major source of loss.

  • Anti-Static Gun: Use a Zerostat® or ionizing bar on the spatula and weigh boat before contact.

  • Gravimetric Verification: Use a microbalance (readability 0.001 mg or better).

  • Transfer: Do not return excess powder to the stock vial to avoid cross-contamination.

Phase 3: Solubilization

Target Solvent: Methanol (LC-MS Grade) or Water (Milli-Q).

  • Recommendation: Prepare a primary stock solution in Methanol:Water (50:50 v/v) . Pure methanol may cause precipitation of the sodium salt at high concentrations; pure water invites microbial growth.

  • Vortexing: Vortex for 30 seconds. Inspect for "fish eyes" (undissolved gel clumps common with glucuronides).

  • Sonicate: If necessary, sonicate for 1 minute at ambient temperature.

Workflow Visualization

The following diagram illustrates the critical decision path for handling this hygroscopic standard, emphasizing the "Dry Chain" to ensure analytical integrity.

HandlingWorkflow Start Start: Remove from -20°C CheckTemp Is Vial at Room Temp? Start->CheckTemp Wait Wait 30 Mins (Desiccator) CheckTemp->Wait No (Condensation Risk) Open Open Vial in Fume Hood CheckTemp->Open Yes Wait->CheckTemp Weigh Weigh (Anti-Static Protocol) Open->Weigh Solubilize Dissolve (MeOH:H2O 50:50) Weigh->Solubilize Aliquot Aliquot & Re-Freeze (-80°C) Solubilize->Aliquot

Caption: "Dry Chain" workflow preventing condensation-induced degradation during the transition from cold storage to solution.

Emergency & Disposal Procedures

Accidental Spills
  • Solid Spill: Do not sweep dry dust if possible. Cover with a damp paper towel (water) to solubilize, then wipe up. This prevents aerosolization.[1][2][4]

  • Solution Spill: Absorb with standard lab spill pads. Clean surface with water followed by ethanol.

  • Exposure:

    • Eyes: Flush with water for 15 minutes.

    • Skin: Wash with soap and water. (Glucuronides are highly water-soluble and remove easily).

Disposal Logistics
  • Waste Classification: Non-hazardous chemical waste (unless mixed with hazardous solvents like Acetonitrile/Methanol).

  • Protocol:

    • Dissolve any remaining solid in a minimal amount of water.

    • Combine with compatible organic solvent waste streams (e.g., Halogenated or Non-Halogenated depending on the co-solvent).

    • Do not dispose of down the drain.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Methyl β-D-glucuronide sodium salt. Retrieved from

  • Sigma-Aldrich. (2025).[2][5] Product Specification: Methyl β-D-glucuronide sodium salt. Retrieved from

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.